molecular formula C13H10ClN3 B1331455 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine CAS No. 313402-16-3

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Cat. No.: B1331455
CAS No.: 313402-16-3
M. Wt: 243.69 g/mol
InChI Key: BGPSLCKBFGPVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine (CAS 313402-16-3) is an organic compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 g/mol [ citation 1 ]. This benzimidazole derivative is characterized by a melting point of 209-210 °C and a density of 1.395 g/cm³ [ citation 1 ]. Its structure features a benzimidazole group linked to a chloro-substituted aniline, making it a valuable scaffold in medicinal chemistry and drug discovery. Benzimidazole cores are recognized as privileged structures in pharmaceutical research due to their similarity to naturally occurring nucleotides, which allows them to interact effectively with biological polymers [ citation 9 ]. As such, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the synthesis of potential anticancer agents where benzimidazole-hydrazone hybrids have shown promising cytotoxic activity [ citation 9 ]. Researchers can utilize this building block to explore new chemical entities in various therapeutic areas. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Not for human or personal use.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPSLCKBFGPVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299209
Record name 3-(1H-Benzimidazol-2-yl)-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313402-16-3
Record name 3-(1H-Benzimidazol-2-yl)-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] This document outlines a plausible synthetic route based on established methodologies, predicts the expected analytical data for structural confirmation, and discusses the potential biological significance of this compound. The provided experimental protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzimidazole analogs for drug discovery and development.

Introduction

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[3][4] The structural similarity of the benzimidazole scaffold to naturally occurring purine nucleotides allows these compounds to interact with a variety of biological targets, leading to a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][5] The introduction of a chloro-substituent on the phenyl ring attached to the benzimidazole core can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and target specificity.[3]

This guide focuses on the synthesis and characterization of a specific, novel derivative, this compound. A proposed synthetic pathway, adapted from the well-established Phillips-Ladenburg benzimidazole synthesis, is presented in detail.[6] Furthermore, this document provides a comprehensive characterization profile, including predicted spectroscopic data, to aid in the identification and purification of the target compound.

Synthesis of this compound

The proposed synthesis of this compound involves a two-step process, beginning with the synthesis of the key intermediate, 2-(2-amino-4-chlorophenyl)-1H-benzimidazole, followed by a cyclization reaction. A detailed experimental protocol is provided below.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(2-amino-4-chlorophenyl)-1H-benzimidazole cluster_step2 Step 2: Synthesis of this compound start1 o-Phenylenediamine intermediate 2-(2-Amino-4-chlorophenyl) -1H-benzimidazole start1->intermediate Condensation reagent1 2-Amino-5-chlorobenzoic Acid reagent1->intermediate conditions1 Polyphosphoric Acid (PPA) Heat (e.g., 150-160°C) conditions1->intermediate intermediate2 2-(2-Amino-4-chlorophenyl) -1H-benzimidazole final_product 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine intermediate2->final_product Cyclization reagent2 Formic Acid reagent2->final_product conditions2 Reflux conditions2->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2-Amino-4-chlorophenyl)-1H-benzimidazole

This procedure is adapted from the Phillips-Ladenburg synthesis of benzimidazoles.[6][7]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add o-phenylenediamine (1.0 eq) and 2-amino-5-chlorobenzoic acid (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the reactants) to the flask.

  • Reaction: Heat the reaction mixture to 150-160°C with constant stirring under a nitrogen atmosphere for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to approximately 80°C and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried in a vacuum oven.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Step 2: Synthesis of this compound

This step involves the cyclization of the intermediate product.

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the purified 2-(2-amino-4-chlorophenyl)-1H-benzimidazole (1.0 eq) in formic acid (10-15 mL).

  • Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralization: Neutralize the solution with a 10% sodium hydroxide solution until a precipitate is formed.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are summarized below.

Predicted Spectroscopic Data
Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz)δ 12.5-13.0 (br s, 1H, NH of benzimidazole), δ 7.2-8.0 (m, 7H, Ar-H), δ 5.5-6.0 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ 150-155 (C=N), δ 110-145 (Ar-C)
FTIR (KBr, cm⁻¹)3400-3200 (N-H stretching), 1620-1600 (C=N stretching), 1500-1400 (C=C aromatic stretching), 800-700 (C-Cl stretching)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₀ClN₃
Physicochemical Properties
Property Predicted Value
Molecular Formula C₁₃H₁₀ClN₃
Molecular Weight 243.69 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 180-250°C

Potential Biological Significance and Signaling Pathway

Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. As anticancer agents, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] They can also act as kinase inhibitors or intercalate with DNA.[4][8] As antimicrobial agents, they can disrupt cell wall synthesis, inhibit nucleic acid synthesis, or interfere with metabolic pathways.[5][9] The chloro-substituent in the target molecule may enhance its ability to interact with specific biological targets.

Proposed Mechanism of Action: Anticancer Activity

Anticancer_Pathway cluster_cellular_effects Cellular Effects cluster_kinase_inhibition Kinase Inhibition compound 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine tubulin Tubulin Polymerization compound->tubulin Inhibits kinase Tyrosine Kinases (e.g., VEGFR, EGFR) compound->kinase Inhibits microtubules Microtubule Disruption tubulin->microtubules mitotic_spindle Mitotic Spindle Malformation microtubules->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis signaling Inhibition of Downstream Signaling Pathways kinase->signaling proliferation Decreased Cell Proliferation & Angiogenesis signaling->proliferation

Caption: Potential anticancer mechanisms of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route is based on well-established chemical principles for benzimidazole formation. The predicted characterization data will be instrumental in confirming the structure of the final product. The potential biological activities of this compound, particularly its anticancer and antimicrobial properties, make it a promising candidate for further investigation in drug discovery programs. The information presented herein is intended to facilitate future research into this and related benzimidazole derivatives.

References

A Technical Guide to the Spectroscopic Analysis of 2-Aryl-Benzimidazoles: A Case Study of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to serve as a comprehensive resource for understanding the spectroscopic analysis of 2-aryl-benzimidazoles, a class of heterocyclic compounds of significant interest due to their diverse biological activities.

Spectroscopic Data Analysis

The structural elucidation of novel organic compounds relies on the synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR of 5-(1H-benzimidazol-2-yl)-2-chloroaniline (Isomer)

The following table summarizes the ¹H NMR data for the isomer 5-(1H-benzimidazol-2-yl)-2-chloroaniline, which provides a reference for the expected chemical shifts and splitting patterns. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HBenzimidazole N-H
~7.5-7.7m2HBenzimidazole aromatic protons
~7.1-7.3m3HPhenylamine and Benzimidazole aromatic protons
~6.8-7.0m2HPhenylamine aromatic protons
~5.0br s2HAmine (-NH₂) protons

Expected ¹H NMR Characteristics for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine:

For the target compound, one would expect a similar spectrum with distinct signals for the benzimidazole and the substituted phenylamine moieties. The protons on the phenylamine ring would exhibit a specific splitting pattern (likely an AX or AB system with further coupling) due to their defined positions relative to the amino and chloro groups. The protons of the benzimidazole ring would show a characteristic pattern for a 1,2-disubstituted benzene ring. The labile N-H protons of the benzimidazole and the amine group would appear as broad singlets, and their chemical shifts could vary with concentration and temperature.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom of the C=N bond in the imidazole ring would appear significantly downfield. Aromatic carbons would resonate in the typical region of 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the expected characteristic absorption bands for a 2-aryl-benzimidazole derivative.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (Benzimidazole and Amine)
3100-3000Medium to WeakAromatic C-H stretching
~1620Medium to StrongC=N stretching (Imidazole ring)
1600-1450Medium to StrongAromatic C=C stretching
~1300MediumC-N stretching
~800-700StrongAromatic C-H out-of-plane bending
~750StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern:

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak would be observed. Common fragmentation pathways for benzimidazoles involve the cleavage of the imidazole ring and loss of small molecules like HCN.[2]

m/z ValueInterpretation
[M]⁺Molecular ion
[M+2]⁺Isotopic peak due to ³⁷Cl
[M-Cl]⁺Loss of a chlorine atom
[M-HCN]⁺Loss of hydrogen cyanide from the imidazole ring
Fragments of the benzimidazole and chlorophenylamine moieties

Experimental Protocols

The synthesis of 2-aryl-benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid.[3][4][5][6]

Materials
  • o-Phenylenediamine

  • 3-Amino-4-chlorobenzoic acid (or corresponding aldehyde)

  • Polyphosphoric acid (PPA) or another suitable catalyst/solvent system

  • Sodium bicarbonate solution

  • Ethanol or Methanol for recrystallization

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, etc.)

Synthesis Procedure
  • In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 3-amino-4-chlorobenzoic acid (1 equivalent) is prepared.

  • Polyphosphoric acid is added as a catalyst and solvent.

  • The reaction mixture is heated at an elevated temperature (e.g., 150-180 °C) for several hours with constant stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • The solid product is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure this compound.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra are recorded on a 300 or 400 MHz spectrometer using a deuterated solvent (e.g., DMSO-d₆) and tetramethylsilane (TMS) as an internal standard.

  • FT-IR: The IR spectrum is recorded using a Fourier Transform Infrared spectrophotometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2-aryl-benzimidazoles.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants o-Phenylenediamine + 3-Amino-4-chlorobenzoic acid Reaction Condensation Reaction (e.g., with PPA) Reactants->Reaction Heat Workup Neutralization & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure G Logic of Spectroscopic Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Provided Information Molecule 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec Molecule->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (N-H, C=N, C-Cl) IR->IR_info MS_info Molecular Weight Elemental Composition (Isotopes) Fragmentation Pattern MS->MS_info Final_Structure Confirmed Structure NMR_info->Final_Structure IR_info->Final_Structure MS_info->Final_Structure

References

An In-depth Technical Guide to the Hypothetical Crystal Structure and Polymorphism of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, publicly accessible crystallographic databases and peer-reviewed literature do not contain specific experimental data on the crystal structure or polymorphism of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Consequently, this technical guide presents a hypothetical exploration based on established principles of solid-state chemistry and data from structurally related benzimidazole derivatives. The experimental protocols, data, and visualizations are provided as a representative guide for researchers in the field.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous pharmacologically active agents. The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and polymorphic forms, are of paramount importance in drug development. These properties significantly influence critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. This guide provides a hypothetical framework for the investigation of the crystal structure and polymorphism of this compound.

Hypothetical Synthesis

A plausible synthetic route to this compound involves the condensation reaction of 2-chloro-5-nitrobenzaldehyde with o-phenylenediamine, followed by reduction of the nitro group. A generalized protocol is as follows:

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole In a round-bottom flask, equimolar amounts of 2-chloro-5-nitrobenzaldehyde and o-phenylenediamine are dissolved in ethanol. The mixture is refluxed for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon, is employed to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified by recrystallization.

Experimental Protocols for Polymorph Screening

Polymorph screening is essential to identify all accessible crystalline forms of an API. A comprehensive screen typically involves crystallization under a wide range of conditions.

Crystallization Techniques

The objective is to induce nucleation and crystal growth under various thermodynamic and kinetic conditions.[1]

  • Solvent Evaporation: Saturated solutions of the compound are prepared in a diverse array of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water) and allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).[2]

  • Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature to induce crystallization. The cooling rate can be controlled to influence the resulting polymorphic form.

  • Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added dropwise to induce precipitation.

  • Slurry Equilibration: A suspension of the compound is stirred in a solvent or solvent mixture at a constant temperature for an extended period. This method tends to yield the most thermodynamically stable form under those conditions.

Analytical Characterization

The solid forms obtained from the screening are characterized using various analytical techniques to identify and differentiate polymorphs.

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases. Each polymorph will exhibit a unique diffraction pattern.

    • Protocol: A small amount of the crystalline sample is gently packed into a sample holder. The sample is then analyzed using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 2° to 40° with a step size of 0.02°.

  • Single-Crystal X-ray Diffraction (SC-XRD): This technique provides definitive structural information, including unit cell parameters, space group, and atomic coordinates.

    • Protocol: A suitable single crystal is mounted on a goniometer. The crystal is maintained at a specific temperature (e.g., 100 K or 298 K) while being irradiated with monochromatic X-rays. The diffraction data is collected and processed to solve and refine the crystal structure.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC): DSC is used to determine the melting point, enthalpy of fusion, and solid-solid phase transitions of different polymorphs.

    • Protocol: A few milligrams (typically 1-5 mg) of the sample are weighed into an aluminum pan, which is then hermetically sealed. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge, and the heat flow is measured as a function of temperature.

  • Spectroscopy (FT-IR and Raman): Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions, which result in distinct spectral features.

    • Protocol (FT-Raman): The crystalline sample is placed in a sample holder, and the Raman spectrum is acquired using a laser of a specific wavelength (e.g., 1064 nm).

Hypothetical Polymorphic Forms

For the purpose of this guide, we will hypothesize the existence of two polymorphic forms, designated as Form I and Form II.

Data Presentation

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

ParameterForm IForm II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.259.15
b (Å) 15.4018.50
c (Å) 8.8014.20
α (°)
9090
β (°)
98.590
γ (°)
9090
Volume (ų) 13722405
Z 48
Calculated Density (g/cm³) 1.4751.405
Temperature (K) 298298

Table 2: Hypothetical Thermal and Spectroscopic Data for Polymorphs

PropertyForm IForm II
Melting Point (DSC) 185 °C (sharp endotherm)175 °C (sharp endotherm)
Enthalpy of Fusion (J/g) 9580
PXRD Peaks (2θ) [Major] 8.5, 12.3, 15.8, 24.57.2, 10.5, 14.8, 21.0
FT-IR Peaks (cm⁻¹) [N-H stretch] 3420, 33103450, 3350

According to the hypothetical data, Form I is the denser and higher-melting polymorph, suggesting it may be the more thermodynamically stable form at room temperature.

Mandatory Visualizations

Experimental Workflow for Polymorph Screening

PolymorphScreeningWorkflow cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Solid-State Analysis cluster_results Outcome API API Synthesis & Purification Evaporation Solvent Evaporation (Various Solvents & Temps) API->Evaporation Crystallization Screening Cooling Cooling Crystallization (Controlled Rates) API->Cooling Crystallization Screening AntiSolvent Anti-Solvent Addition API->AntiSolvent Crystallization Screening Slurry Slurry Equilibration API->Slurry Crystallization Screening PXRD Powder X-ray Diffraction (PXRD) Evaporation->PXRD Primary Analysis Cooling->PXRD Primary Analysis AntiSolvent->PXRD Primary Analysis Slurry->PXRD Primary Analysis DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Spectroscopy Vibrational Spectroscopy (FT-IR, Raman) PXRD->Spectroscopy SCXRD Single-Crystal X-ray Diffraction (SC-XRD) PXRD->SCXRD If single crystals obtained Polymorphs Identified Polymorphs (e.g., Form I, Form II) PXRD->Polymorphs DSC->Polymorphs Spectroscopy->Polymorphs SCXRD->Polymorphs Stability Thermodynamic Stability Assessment Polymorphs->Stability

Caption: Workflow for polymorph screening and characterization.

Logical Relationship between Hypothetical Polymorphs

PolymorphRelationship cluster_stability Thermodynamic Relationship FormI Form I (Monoclinic, P2₁/c) - Higher Melting Point - Denser FormII Form II (Orthorhombic, Pbca) - Lower Melting Point - Less Dense FormII->FormI Solid-State Transition (Heating or Slurry) Amorphous Amorphous Phase Amorphous->FormI Crystallization Solution Solution Phase Solution->FormI Crystallization (e.g., Slurry) Solution->FormII Rapid Crystallization (e.g., Fast Evaporation) Solution->Amorphous Fast Quench Stability_Label Form I is likely the more stable form.

Caption: Hypothetical thermodynamic relationship between polymorphs.

Conclusion

This guide outlines a hypothetical yet comprehensive approach to investigating the crystal structure and polymorphism of this compound. The described experimental protocols for synthesis and polymorph screening are standard in the pharmaceutical industry.[3][4] The presented hypothetical data for two polymorphic forms, Form I and Form II, illustrate the type of information that would be generated and how it would be used to characterize and differentiate the solid forms. A thorough understanding and control of polymorphism are critical for the successful development of this compound into a safe, effective, and stable drug product. Further experimental investigation is required to determine the actual solid-state properties of this molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

While experimental data for this compound is limited in publicly accessible literature, a summary of its fundamental properties, including those calculated and inferred from closely related compounds, is presented below.

PropertyValueSource/Method
IUPAC Name 3-(1H-benzoimidazol-2-yl)-4-chlorophenylamine-
CAS Number 313402-16-3[1]
Molecular Formula C₁₃H₁₀ClN₃[1]
Molecular Weight 243.69 g/mol [1]
Calculated LogP 3.2PubChem (for isomeric compound)[2]
Calculated Topological Polar Surface Area (TPSA) 54.7 ŲPubChem (for isomeric compound)[2]
Hydrogen Bond Donors 2PubChem (for isomeric compound)[2]
Hydrogen Bond Acceptors 2PubChem (for isomeric compound)[2]

Note: Some properties are derived from the isomeric compound 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline due to the absence of specific experimental data for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a substituted o-phenylenediamine with a substituted benzoic acid, a well-established method for creating the benzimidazole core.[3][4][5] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-substituted benzimidazoles is the reaction of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.[3]

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known methods for benzimidazole synthesis and would require optimization for this specific target molecule.

Materials:

  • 2,3-Diamino-5-chlorobenzoic acid

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable high-boiling point solvent

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,3-diamino-5-chlorobenzoic acid and o-phenylenediamine.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to the flask, followed by a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antihistaminic properties.[3][6][7]

General Biological Activities of Benzimidazoles

The diagram below illustrates the diverse range of biological activities associated with the benzimidazole core structure.

Benzimidazole_Activities node_Core Benzimidazole Core node_Antimicrobial Antimicrobial node_Core->node_Antimicrobial node_Antiviral Antiviral node_Core->node_Antiviral node_Anticancer Anticancer node_Core->node_Anticancer node_Antiinflammatory Anti-inflammatory node_Core->node_Antiinflammatory node_Antihistaminic Antihistaminic node_Core->node_Antihistaminic

Caption: Common biological activities of benzimidazole derivatives.

Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound. Its structural similarity to other biologically active benzimidazoles makes it a compound of interest for further investigation in drug discovery programs.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the competitive landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its success. This technical guide focuses on 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, a benzimidazole derivative with potential therapeutic applications. While specific experimental data for this compound is not extensively available in published literature, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols for determining the aqueous solubility and stability of this and similar molecules, ensuring a robust foundation for further development.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. However, compounds in this class often exhibit poor aqueous solubility, a characteristic that can significantly hinder their bioavailability and therapeutic efficacy. Therefore, early and accurate assessment of solubility and stability is not just a regulatory requirement but a critical step in de-risking a development program.

This guide provides detailed methodologies for kinetic and thermodynamic solubility assays, as well as forced degradation and photostability studies, in line with the International Council for Harmonisation (ICH) guidelines. By following these standardized procedures, researchers can generate high-quality, reproducible data to inform formulation strategies, predict in vivo performance, and establish appropriate storage and handling conditions.

Physicochemical Characterization Workflow

A systematic approach to characterizing a new chemical entity (NCE) like this compound is essential. The following workflow outlines the key stages of physicochemical profiling.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Data Analysis and Reporting A Synthesis and Purification of This compound B Structural Confirmation (NMR, MS, Elemental Analysis) A->B C Kinetic Solubility Assay (High-Throughput Screening) B->C D Thermodynamic Solubility Assay (Equilibrium Solubility) C->D E pH-Solubility Profile D->E F Forced Degradation Studies (Acid, Base, Oxidation, Thermal) E->F G Photostability Study (ICH Q1B) F->G H Solid-State Stability (Humidity, Temperature) G->H I Comprehensive Physicochemical Profile H->I J Inform Formulation Development I->J

Figure 1: Physicochemical characterization workflow for a new chemical entity.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Distinctions are made between kinetic and thermodynamic solubility, both of which provide valuable insights at different stages of drug discovery and development.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it precipitates from a stock solution (typically in DMSO) upon addition to an aqueous buffer. This high-throughput method is valuable for early-stage screening of large numbers of compounds.[1][2][3][4]

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96- or 384-well plate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.[3]

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[1]

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[1][5]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, allowing for equilibrium between the dissolved and solid states. This "shake-flask" method is considered the gold standard for solubility determination.[6][7][8][9]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[8]

  • Incubation: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[1][6]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each buffer.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following tables provide an illustrative example of how the results for this compound could be summarized.

Table 1: Illustrative Kinetic and Thermodynamic Solubility Data

Assay TypeMedium (pH 7.4)Temperature (°C)Illustrative Solubility (µg/mL)Illustrative Solubility (µM)
KineticPBS, 1% DMSO255.221.3
ThermodynamicPBS251.87.4

Table 2: Illustrative pH-Dependent Thermodynamic Solubility Profile

pH of BufferTemperature (°C)Illustrative Solubility (µg/mL)Illustrative Solubility (µM)
1.22525.6105.0
4.5258.334.0
6.8252.18.6
7.4251.87.4

Stability Studies

Assessing the stability of a drug candidate under various environmental conditions is a critical regulatory requirement. These studies identify potential degradation products and inform decisions on formulation, packaging, and storage.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways and to develop and validate stability-indicating analytical methods.[10][11][12] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[10][11]

Experimental Workflow for Forced Degradation Studies

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare solutions of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C, solid state) A->E F Photolytic Stress (ICH Q1B conditions) A->F G Neutralize samples (if applicable) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Validate Analytical Method H->K

Figure 2: Workflow for forced degradation studies.

Experimental Protocols

  • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl or 0.1 M NaOH.[11] Heat the solutions (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

Photostability

Photostability testing is essential to determine if light exposure leads to unacceptable changes in the drug substance. The ICH Q1B guideline provides a standardized approach for this assessment.[13][14][15][16]

Experimental Protocol (ICH Q1B)

  • Sample Preparation: Place the solid this compound in chemically inert, transparent containers. A dark control, wrapped in aluminum foil, should be prepared and stored under the same conditions.[14]

  • Light Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.[12][13][17]

  • Analysis: After exposure, compare the samples to the dark control. Assess for any changes in physical appearance (e.g., color) and perform a quantitative analysis by HPLC to determine the amount of degradation and identify any photoproducts.

Data Presentation

The results of the stability studies should be tabulated to clearly show the extent of degradation under each condition.

Table 3: Illustrative Forced Degradation and Photostability Data

Stress ConditionDurationTemperature% Assay of Parent CompoundMajor Degradation Products (Illustrative RRT)
Control7 daysRoom Temp99.8-
0.1 M HCl24 hours60°C85.20.78
0.1 M NaOH24 hours60°C91.50.85, 0.92
3% H₂O₂24 hoursRoom Temp94.31.15
Thermal (solid)7 days80°C99.5-
Photostability (ICH Q1B)--96.80.88

Conclusion

References

A Technical Guide to Quantum Chemical Calculations for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of the benzimidazole derivative 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. While specific computational studies on this exact molecule are not extensively available in the reviewed literature, this guide outlines the established theoretical protocols and interprets representative data based on calculations performed on analogous compounds. The methodologies and analyses presented herein are fundamental for understanding molecular behavior and guiding rational drug design efforts.

Theoretical Foundation and Computational Protocol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the physicochemical properties of molecules.[1] These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for assessing the potential of a compound as a therapeutic agent.[1][2]

Detailed Computational Methodology

The following protocol outlines a standard procedure for the quantum chemical analysis of benzimidazole derivatives, which would be applicable to this compound.

  • Software: All calculations are typically performed using the Gaussian suite of programs.[3][4]

  • Initial Geometry Optimization: The initial molecular structure is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory to obtain a reasonable starting conformation.

  • DFT Calculation: The final geometry optimization and subsequent frequency calculations are carried out using DFT. A common and effective combination of functional and basis set for such organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[3][5][6]

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies). These frequencies can be compared with experimental FT-IR and FT-Raman spectra.[6][7][8]

  • Property Calculations: Following optimization, key electronic properties are calculated. This includes:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined.[9]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic interactions.[5][9]

    • Atomic Charges: Mulliken population analysis or other charge schemes are used to calculate the partial charges on each atom.[10]

    • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[10]

Below is a diagram illustrating the typical workflow for these calculations.

G Computational Chemistry Workflow A 1. Molecular Structure Input (Build Molecule) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Property Calculation (HOMO-LUMO, MEP, Charges) D->E  Yes G Modify Geometry D->G No F 5. Data Analysis & Interpretation E->F G->B G Linking Quantum Properties to Drug Development cluster_0 Calculated Quantum Properties cluster_1 Implications in Drug Development A HOMO-LUMO Gap E Chemical Reactivity & Metabolic Stability A->E B MEP Surface F Receptor Binding & Non-covalent Interactions B->F C Atomic Charges C->F H Solubility & Permeability (ADME Properties) C->H D Molecular Geometry D->F G Pharmacophore Modeling D->G

References

A Technical Guide to the Biological Activities of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide range of biological targets, making it a versatile foundation for the development of new therapeutic agents.[3][4][5] Over the past decade, extensive research has focused on synthesizing and evaluating novel benzimidazole derivatives, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory potential of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activities

Benzimidazole derivatives have emerged as a promising class of anticancer agents due to their ability to target multiple pathways involved in cancer progression.[3] Their mechanisms of action are diverse, ranging from the disruption of cellular architecture to the inhibition of critical signaling pathways and the induction of programmed cell death.[4][6]

Mechanisms of Action

The anticancer effects of benzimidazoles are exerted through several key mechanisms:

  • Tubulin Polymerization Inhibition : Similar to established drugs like mebendazole and albendazole, many novel derivatives bind to β-tubulin, disrupting microtubule dynamics.[3] This interference with the cytoskeleton leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[3][5][7]

  • Topoisomerase Inhibition : Certain derivatives can intercalate with DNA or directly inhibit topoisomerase enzymes (Topo I and Topo II).[4][8] This action prevents the relaxation of DNA supercoils, which is essential for replication and transcription, ultimately leading to cell death.[4]

  • Kinase Inhibition : Benzimidazoles can act as inhibitors of various protein kinases that are crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][8] By blocking these oncogenic signaling pathways, they can halt cell proliferation and angiogenesis.[5]

  • Induction of Apoptosis : Many benzimidazole compounds trigger apoptotic cell death through both intrinsic and extrinsic pathways.[4][9] This can involve the upregulation of pro-apoptotic proteins and the activation of key executioner enzymes like caspases 3 and 7.[7][9]

  • PARP Inhibition : Some derivatives have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[4] This mechanism is particularly effective in cancers with existing DNA repair deficiencies.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MEK/ERK Pathway RTK->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M Disruption Topo Topoisomerase II DNA DNA Replication & Transcription Topo->DNA DNA->Proliferation Apoptosis Apoptosis G2M->Apoptosis Benzimidazole Benzimidazole Derivative Benzimidazole->RTK Inhibits Benzimidazole->Tubulin Inhibits Benzimidazole->Topo Inhibits Benzimidazole->Apoptosis Induces

Caption: Mechanisms of anticancer action for benzimidazole derivatives.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected novel benzimidazole derivatives against various human cancer cell lines, expressed as IC50 (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference CompoundIC50 (µM)Citation
5a HepG-2 (Liver)EGFR/VEGFR-2/Topo II8.70Doxorubicin7.21[8]
5a HCT-116 (Colon)EGFR/VEGFR-2/Topo II13.59Doxorubicin9.54[8]
5a MCF-7 (Breast)EGFR/VEGFR-2/Topo II9.39Doxorubicin8.16[8]
6g HepG-2 (Liver)EGFR/VEGFR-2/Topo II10.23Doxorubicin7.21[8]
Compound 8 A549 (Lung)Apoptosis Induction---[9]
Compound 14 A549 (Lung)Hypoxia-specific-Tirapazamine-[9]
Compound 5a A549 (Lung)Apoptosis Induction2.2--[5]
Chrysin-Benzimidazole (1) MFC (Gastric)Apoptosis Induction25.72--[5]
Compound 3e HOP-92 (Lung)Growth Inhibition0.19--[10]
Compound 8I K562 (Leukemia)Topo I Inhibition2.68--[4]
Compound 8I HepG-2 (Liver)Topo I Inhibition8.11--[4]

Note: Some studies reported potent activity without specifying IC50 values, indicating them as promising candidates for further evaluation.[9]

Experimental Protocol: WST-1 Cell Proliferation Assay

This protocol is a standard method for determining the antiproliferative effect of compounds on cancer cell lines.[9]

  • Cell Culture : Culture human cancer cells (e.g., A549) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding : Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug.

  • Incubation : Incubate the plates for 48-72 hours. For hypoxia-specific compounds, incubate under hypoxic conditions (e.g., 1% O2).[9]

  • WST-1 Reagent Addition : Add 10 µL of WST-1 (Water Soluble Tetrazolium Salt) reagent to each well.

  • Final Incubation : Incubate the plates for an additional 1-4 hours at 37°C. The viable cells will cleave the tetrazolium salt into a colored formazan product.

  • Measurement : Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activities

Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[11][12] Their development is a crucial area of research in the face of growing antimicrobial resistance.[13]

Structure-Activity Relationship (SAR)

Studies have revealed key structural features that influence antimicrobial potency:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) on the phenyl rings attached to the benzimidazole core often enhances antimicrobial activity.[14][15][16]

  • Substitutions at C2 : The nature of the substituent at the C-2 position of the benzimidazole ring significantly impacts biological activity.[11]

  • Hybrid Molecules : Fusing the benzimidazole scaffold with other heterocyclic moieties like pyrazole, triazole, or oxadiazole can lead to compounds with superior antimicrobial properties.[14][17][18]

Antimicrobial_Screening_Workflow Start Start: Synthesized Benzimidazole Derivative Prep Prepare Stock Solution (e.g., in DMSO) Start->Prep Assay Choose Assay Method Prep->Assay Well Agar Well/Disk Diffusion Assay->Well Qualitative Broth Broth Microdilution Assay->Broth Quantitative Inoculate Inoculate Agar Plates with Microbial Strain Well->Inoculate Dilute Perform Serial Dilutions in 96-Well Plate Broth->Dilute Apply Apply Compound to Wells/Disks Inoculate->Apply Incubate_Well Incubate Plates Apply->Incubate_Well Measure Measure Zone of Inhibition (mm) Incubate_Well->Measure End End: Report Activity Measure->End Add_Culture Add Microbial Culture to Each Well Dilute->Add_Culture Incubate_Broth Incubate Plates Add_Culture->Incubate_Broth Determine Determine Minimum Inhibitory Concentration (MIC) Incubate_Broth->Determine Determine->End

Caption: General experimental workflow for antimicrobial screening.
Quantitative Data: Antibacterial and Antifungal Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for various benzimidazole derivatives against selected microbial strains.

Compound IDMicrobial StrainActivityMIC (µg/mL)Standard DrugMIC (µg/mL)Citation
5i S. aureus (G+)Antibacterial15.62Ciprofloxacin7.81[14]
5i B. cereus (G+)Antibacterial7.81Ciprofloxacin7.81[14]
5i E. coli (G-)Antibacterial31.25Ciprofloxacin7.81[14]
5i A. niger (Fungus)Antifungal15.62Ketoconazole15.62[14]
3m S. pyrogenes (G+)Antibacterial21Cefixime26[19]
3q S. pyrogenes (G+)Antibacterial27Cefixime26[19]
3h A. clavatus (Fungus)Antifungal17Griseofulvin-[19]
3r A. clavatus (Fungus)Antifungal17Griseofulvin-[19]
47 A. niger (Fungus)Antifungal0.018 mMFluconazole-[12]
13a-d Various BacteriaAntibacterial25-50--[16]
Experimental Protocol: Agar Streak Dilution Method

This method is commonly used to determine the MIC of a compound against various microorganisms.[14][15]

  • Media Preparation : Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Autoclave the media and pour it into sterile petri dishes.

  • Compound Preparation : Prepare a stock solution of the synthesized compound in a suitable solvent like DMSO. Create a series of twofold dilutions of the compound directly in the molten agar before pouring the plates, resulting in plates with varying concentrations of the compound.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation : Streak a loopful of the microbial suspension onto the surface of each agar plate, including a drug-free control plate.

  • Incubation : Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar plate.

Antiviral Activities

Several classes of benzimidazole derivatives have shown significant activity against a range of RNA and DNA viruses.[20][21] This includes activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV).[20][21]

Quantitative Data: Antiviral Efficacy

The antiviral activity is often expressed by the EC50 (50% effective concentration) and the Selectivity Index (SI), which is the ratio of cytotoxic concentration (CC50) to effective concentration (EC50). A higher SI value indicates greater specific antiviral activity.

Compound ClassTarget VirusEC50 (µM)Selectivity Index (SI)Reference DrugCitation
2-BenzylbenzimidazolesCVB-59-176 to >11NM108[20]
Various DerivativesRSV5-156.7 to ≥20Ribavirin[20]
2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRSVAs low as 0.02--[21]
(quinolizidin-1-yl)alkyl derivativesBVDVModerate Activity--[21]
(quinolizidin-1-yl)alkyl derivativesYFVModerate Activity--[21]
Experimental Protocol: Cell-Based Antiviral Assay

This protocol outlines a general procedure for screening compounds for antiviral activity.[21]

  • Cell Culture : Grow a suitable host cell line (e.g., Vero cells) in 96-well microtiter plates until they form a confluent monolayer.

  • Compound Preparation : Prepare serial dilutions of the test compounds in the cell culture medium.

  • Infection and Treatment : Remove the growth medium from the cells. Add the virus at a predetermined multiplicity of infection (MOI) along with the various concentrations of the test compound. Include virus-only controls and cell-only controls.

  • Incubation : Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 2-5 days.

  • Assessment of Viral Activity : Evaluate the antiviral effect by measuring the inhibition of virus-induced CPE. This can be done visually or quantified using a cell viability assay (e.g., MTT or neutral red uptake).

  • Data Analysis : Calculate the EC50 value from the dose-response curve of the compound's protective effect. Determine the CC50 from a parallel assay on uninfected cells to assess cytotoxicity. Calculate the SI (CC50/EC50).

Anti-inflammatory Activities

Novel benzimidazole derivatives have demonstrated potent anti-inflammatory properties by targeting key components of the inflammatory cascade.[22]

Mechanisms of Action

The primary anti-inflammatory mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives can significantly inhibit the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from stimulated macrophages.[23]

  • Enzyme Inhibition : Like traditional NSAIDs, some benzimidazoles can inhibit cyclooxygenase (COX) enzymes.[24] They may also target other enzymes involved in inflammation, such as Aldose reductase and Phospholipase A2.[24][25]

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Activates Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling Gene Gene Transcription in Nucleus Signaling->Gene Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Benzimidazole Benzimidazole Derivative Benzimidazole->Signaling Inhibits

Caption: Inhibition of LPS-induced inflammatory pathway by benzimidazoles.
Quantitative Data: Anti-inflammatory Efficacy

The following table shows the anti-inflammatory activity of various derivatives from both in vitro and in vivo models.

Compound IDAssayActivityResultStandard DrugResultCitation
X10, X12-X15 LPS-stimulated MacrophagesTNF-α/IL-6 InhibitionDose-dependent inhibitionOmeprazoleLess potent[23][26]
X7, X10-X15 etc. LPS-stimulated MacrophagesTNF-α Inhibition50-65%Omeprazole-[23]
3d Carrageenan Paw Edema% Inhibition31.34%Indomethacin47.76%[22]
3i Carrageenan Paw Edema% Inhibition37.31%Indomethacin47.76%[22]
3i Acetic Acid Writhing% Protection57.58%Acetyl Salicylic Acid62.12%[22]
B2, B4, B7, B8 Luminol ChemiluminescenceIC50Lower than IbuprofenIbuprofen-[24]
Experimental Protocol: ELISA for Cytokine Measurement

This protocol is used to quantify the inhibition of cytokine release from immune cells.[23]

  • Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates and allow them to adhere.

  • Pre-treatment : Treat the cells with various concentrations of the benzimidazole derivatives for 1-2 hours.

  • Stimulation : Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation : Incubate the plates for 18-24 hours.

  • Supernatant Collection : Centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA : Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis : Normalize the cytokine levels to the total protein concentration of the cells in each well. Calculate the percentage inhibition of cytokine release compared to the LPS-only control.

Synthesis and Characterization

The synthesis of novel benzimidazole derivatives is a cornerstone of their development. A variety of methods exist, with the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid being a common and versatile approach.[13]

General_Synthesis_Workflow Reactants Starting Materials: o-phenylenediamine + Aldehyde/Carboxylic Acid Reaction Reaction Step: Condensation in solvent (e.g., Ethanol, Acetic Acid) +/- Catalyst (e.g., p-TsOH) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: Neutralization, Extraction Monitoring->Workup Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Structure Confirmation: FT-IR, NMR, Mass Spec Purification->Characterization Product Final Product: Pure Benzimidazole Derivative Characterization->Product

Caption: A general workflow for the synthesis of benzimidazole derivatives.
Experimental Protocol: General Synthesis of 2-Aryl-Substituted Benzimidazoles

This protocol describes a common method for synthesizing 2-substituted benzimidazoles via condensation.[13]

  • Reactant Mixture : In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[13]

  • Reflux : Reflux the reaction mixture for a specified time (typically 2-6 hours).

  • Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation : After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation : If a precipitate forms, collect the solid product by vacuum filtration. If not, pour the reaction mixture into ice-cold water and neutralize with a base (e.g., ammonia solution) to induce precipitation.

  • Purification : Wash the crude product with cold water and then purify it by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-substituted benzimidazole.

  • Characterization : Confirm the structure of the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[14][24]

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area for drug discovery. Novel derivatives consistently demonstrate potent and diverse biological activities, including significant anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of activity against specific biological targets and the development of multi-target agents. The data and protocols presented in this guide underscore the immense therapeutic potential of this chemical class. Future research will likely focus on optimizing lead compounds to improve efficacy and safety profiles, exploring novel hybrid structures to overcome drug resistance, and elucidating more detailed mechanisms of action to pave the way for their clinical application.

References

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive, systematic workflow for the in silico prediction of biological activity for the novel compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Given the therapeutic significance of the benzimidazole scaffold, this guide details a multi-step computational approach encompassing target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Detailed methodologies for each computational experiment are provided to serve as a practical resource for researchers aiming to elucidate the therapeutic potential of new chemical entities. The workflow is designed to generate robust, testable hypotheses, thereby accelerating the drug discovery pipeline and guiding subsequent experimental validation.

Introduction

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The fusion of a benzene ring with imidazole results in a structure that can interact with various biological targets. The compound this compound is a novel derivative whose biological activity has not been extensively characterized.

In silico methods, or computer-aided drug design (CADD), have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast numbers of compounds and predict their biological activities before committing to resource-intensive laboratory synthesis and testing.[2] This guide outlines a rigorous computational workflow to predict the bioactivity of this compound, from identifying its potential molecular targets to evaluating its drug-like properties.

Compound Profile

The first step in any computational analysis is to define the molecule's structure accurately.

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₀ClN₃

  • Canonical SMILES: Nc1ccc(Cl)c(c1)c2nc3ccccc3[nH]2

  • 2D Structure:

    alt text

    (Note: Image is of the isomeric structure 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline, CID 884685, for structural reference of the core components)[3]

In Silico Bioactivity Prediction Workflow

The proposed workflow integrates several computational techniques to build a comprehensive profile of the compound's potential biological effects.

In_Silico_Workflow A Compound Structure (SMILES: Nc1ccc(Cl)c(c1)c2nc3ccccc3[nH]2) B Target Prediction (Reverse Docking, Pharmacophore Screening) A->B Input Structure D ADMET Prediction (Pharmacokinetics & Toxicity) A->D Input Structure E QSAR Modeling (Activity Prediction based on Descriptors) A->E Input Structure C Molecular Docking (Binding Affinity & Mode Analysis) B->C Prioritized Targets F Pathway & Network Analysis C->F Validated Targets G Hypothesis Generation: Predicted Bioactivities & Mechanism of Action D->G E->G F->G

Caption: Overall workflow for in silico bioactivity prediction.
Experimental Protocol: Target Prediction (Target Fishing)

The initial step is to identify potential protein targets. This can be achieved using both ligand-based and structure-based approaches.

  • Objective: To generate a prioritized list of potential protein targets for this compound.

  • Methodology:

    • Ligand-Based Target Prediction:

      • Utilize web servers such as SwissTargetPrediction, which predict targets based on the principle of chemical similarity.[2]

      • Procedure: a. Input the canonical SMILES string (Nc1ccc(Cl)c(c1)c2nc3ccccc3[nH]2) into the server. b. Initiate the prediction against a database of known bioactive compounds. c. Analyze the results, which are typically ranked by a probability score. Proteins with the highest scores are considered the most likely targets.

    • Structure-Based Target Prediction (Reverse Docking):

      • Employ platforms like PharmMapper or reverse docking software. This involves docking the compound against a large library of protein structures.[4]

      • Procedure: a. Generate a 3D conformation of the ligand and submit it to the server. b. The software will screen the ligand against a database of protein binding sites. c. Results are ranked based on docking scores or fit scores, indicating the best potential binding partners.

  • Data Presentation: The predicted targets should be tabulated for clear comparison.

Prediction Tool Predicted Target Gene Symbol Score / Probability Potential Indication
SwissTargetPredictionCasein Kinase 2 Subunit AlphaCSNK2A10.85Cancer, Inflammation
SwissTargetPredictionVascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)0.81Cancer (Angiogenesis)
PharmMapperMitogen-activated protein kinase 1MAPK1 (ERK2)6.5Cancer, Inflammatory Disease
PharmMapperCyclooxygenase-2PTGS2 (COX-2)6.2Inflammation, Pain
(Note: Data presented is hypothetical and for illustrative purposes only.)
Experimental Protocol: Molecular Docking

Once high-priority targets are identified, molecular docking predicts the binding conformation and affinity of the compound to each target.[5]

  • Objective: To predict the binding mode and estimate the binding affinity of the compound to its putative protein targets.

  • Materials:

    • 3D structure of this compound (ligand).

    • 3D crystal structure of the target protein (receptor) from the Protein Data Bank (PDB).

    • Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro, GOLD).

  • Methodology:

    • Receptor Preparation:

      • Download the target protein's crystal structure from the PDB.

      • Remove water molecules, co-ligands, and any non-essential ions.

      • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Ligand Preparation:

      • Generate the 3D structure of the compound from its SMILES string.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Define rotatable bonds to allow for conformational flexibility during docking.

    • Grid Generation:

      • Define the binding site (active site) on the receptor, typically based on the location of a co-crystallized ligand or known active site residues.

      • Generate a grid box that encompasses this entire binding pocket.

    • Docking Execution:

      • Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the grid box.

    • Analysis of Results:

      • Analyze the resulting poses based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

      • Visualize the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Data Presentation: Docking results should be summarized in a structured table.

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type(s)
VEGFR2 (e.g., 4ASD)-9.2Cys919, Asp1046, Glu885H-Bond, Pi-Alkyl
MAPK1 (e.g., 6G54)-8.5Lys54, Met108, Asp167H-Bond, Hydrophobic
CSNK2A1 (e.g., 1JWH)-8.1Val116, Lys68H-Bond
(Note: Data presented is hypothetical and for illustrative purposes only.)
Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity.[6] While building a new model is beyond the scope of this guide, the protocol describes how to use an existing, validated QSAR model to predict activity.

QSAR_Workflow A Dataset Curation (Bioactive Compounds) B Molecular Descriptor Calculation (2D/3D Properties) A->B C Model Building & Validation (e.g., MLR, SVM, RF) B->C D Validated QSAR Model C->D G Activity Prediction (e.g., pIC50) D->G Apply Model E New Compound Structure (this compound) F Descriptor Calculation for New Compound E->F F->G

Caption: Workflow for QSAR modeling and activity prediction.
  • Objective: To predict the biological activity (e.g., IC₅₀) of the compound against a specific target using a pre-existing, validated QSAR model.

  • Methodology:

    • Model Selection: Identify a robust, externally validated QSAR model for the target of interest (e.g., a model for VEGFR2 inhibitors).

    • Descriptor Calculation: Using the same software and parameters as the original model (e.g., PaDEL-Descriptor, RDKit), calculate the molecular descriptors for this compound. Descriptors can be 1D (molecular weight), 2D (topological indices), or 3D (molecular shape).

    • Applicability Domain: Ensure the compound falls within the applicability domain of the chosen QSAR model. This confirms the model can make reliable predictions for a molecule with its structural features.

    • Activity Prediction: Apply the QSAR equation to the calculated descriptors to predict the biological activity value (e.g., pIC₅₀).

  • Data Presentation:

QSAR Model Target Predicted Endpoint Predicted Value Applicability Domain
VEGFR2 InhibitionpIC₅₀7.8Within Domain
COX-2 InhibitionpIC₅₀6.5Within Domain
(Note: Data presented is hypothetical and for illustrative purposes only.)
Protocol: ADMET Prediction

Early assessment of a compound's ADMET properties is critical to avoid late-stage drug development failures.[7]

  • Objective: To predict the pharmacokinetic and toxicological properties of the compound to assess its drug-likeness.

  • Methodology:

    • Tool Selection: Utilize integrated web servers like SwissADME or software packages that predict a wide range of ADMET properties.[8]

    • Procedure:

      • Input the compound's SMILES string.

      • The server calculates various physicochemical, pharmacokinetic, and toxicological parameters.

    • Analysis: Evaluate the predicted properties against established thresholds for drug candidates (e.g., Lipinski's Rule of Five for oral bioavailability).

  • Data Presentation: Summarize the key ADMET properties in a table.

Category Property Predicted Value Interpretation / Acceptable Range
Physicochemical Molecular Weight243.69 g/mol < 500 (Pass)
LogP (Consensus)3.20< 5 (Pass)
H-Bond Donors2< 5 (Pass)
H-Bond Acceptors3< 10 (Pass)
Pharmacokinetics GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantNoUnlikely to have CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Toxicity hERG I InhibitorNoLow risk of cardiotoxicity
AMES ToxicityNoLikely non-mutagenic
(Note: Data presented is hypothetical and based on typical values for similar structures.)

Potential Signaling Pathway Analysis

Based on the frequent prediction of anticancer activity for benzimidazole derivatives, we can hypothesize the modulation of key cancer-related signaling pathways, such as the VEGFR2 pathway, which is crucial for tumor angiogenesis.[9]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates RAF RAF PLCg->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Compound 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine Compound->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Based on the docking results, this compound is predicted to bind to the ATP-binding site of the VEGFR2 kinase domain. This binding would inhibit its autophosphorylation, thereby blocking the downstream activation of the RAF-MEK-ERK (MAPK) signaling cascade. The ultimate effect would be the suppression of endothelial cell proliferation and migration, key processes in angiogenesis. This makes the compound a potential anti-angiogenic agent for cancer therapy.

Conclusion

This technical guide outlines a robust and integrated in silico workflow for predicting the biological activity of the novel compound this compound. The multi-step approach, combining target prediction, molecular docking, QSAR, and ADMET analysis, provides a powerful framework for generating a comprehensive bioactivity profile. The hypothetical results suggest that this compound is a promising drug-like candidate with potential as an anticancer agent, possibly acting through the inhibition of key kinases like VEGFR2. These computational predictions provide a strong foundation and clear direction for prioritizing the compound for chemical synthesis and subsequent experimental validation through in vitro and in vivo assays.

References

An In-Depth Technical Guide to 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for the chemical compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine . The purpose of this document is to furnish researchers and drug development professionals with key identifying information for this molecule.

Core Compound Identification

ParameterData
CAS Number 313402-16-3
IUPAC Name 3-(1H-benzimidazol-2-yl)-4-chloroaniline
Molecular Formula C₁₃H₁₀ClN₃
Molecular Weight 243.69 g/mol

Synthesis and Experimental Data

Furthermore, there is a notable absence of published quantitative data regarding the biological activity, pharmacokinetic properties, or toxicological profile of this compound.

Biological Activity and Signaling Pathways

The benzimidazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds with diverse therapeutic applications. Derivatives of benzimidazole have been reported to exhibit activities including, but not limited to, anticancer, antimicrobial, antiviral, and kinase inhibition.

However, specific studies detailing the biological targets or the signaling pathways modulated by This compound have not been found in the reviewed literature. Therefore, no signaling pathway diagrams or detailed experimental workflows for biological assays can be provided at this time.

Future Research Directions

The lack of detailed public information on this compound suggests that this compound may be a novel entity or part of proprietary research. For researchers interested in this molecule, the logical first steps would involve:

  • De novo Synthesis: Development and optimization of a synthetic route, likely based on established benzimidazole synthesis methodologies.

  • Structural Characterization: Thorough characterization of the synthesized compound using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

  • Biological Screening: Initial screening against a panel of relevant biological targets (e.g., kinases, cancer cell lines, microbial strains) to identify potential therapeutic applications.

  • Mechanism of Action Studies: Upon identification of biological activity, further experiments to elucidate the specific molecular targets and signaling pathways involved.

Below is a generalized workflow that could be adapted for the initial investigation of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_moa Mechanism of Action Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening High-Throughput Screening Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Target_ID Target Identification Dose_Response->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis In_Vivo In Vivo Model Testing Pathway_Analysis->In_Vivo

Proposed workflow for the investigation of this compound.

This document will be updated as more information becomes publicly available.

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a significant pharmacophore in medicinal chemistry due to their structural similarity to naturally occurring purines, allowing them to interact with various biological targets.[] Derivatives of benzimidazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[2][3][4][5]

The structural motif of a 2-substituted benzimidazole is a key feature in numerous marketed drugs.[4][6] Specifically, 2-phenylbenzimidazole derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against kinases like VEGFR-2.[7][8] The presence of a chloro-substituent on the benzimidazole ring and an amino group on the phenyl ring suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in serving as a scaffold for further chemical modifications to develop novel drug candidates.

Synthesis Overview

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This method, known as the Phillips condensation, typically proceeds by heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid (PPA).[9][10] For the synthesis of this compound, the reaction involves the condensation of 4-chloro-1,2-diaminobenzene with 3-aminobenzoic acid. High yields can be achieved by optimizing reaction conditions such as temperature and catalyst.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aromatic carboxylic acids or aldehydes under various conditions, analogous to the proposed synthesis.

Catalyst/MethodReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric acido-phenylenediamine, 4-aminobenzoic acidXyleneReflux651[11]
o-Phosphoric acido-phenylenediamine, 4-aminobenzoic acidNone200270[11][12]
NH4Clo-phenylenediamine, aromatic acidsEtOH80-90-72-90[11]
Solvent-freeo-phenylenediamine, 4-chlorobenzoic acidNone140-92[12]
tert-Butyl nitriteo-phenylenediamine, 4-chlorobenzaldehydeTHF250.580[11]

Experimental Protocols

High-Yield Synthesis of this compound via Phillips Condensation

This protocol describes the synthesis of the target compound by the condensation of 4-chloro-1,2-diaminobenzene and 3-aminobenzoic acid using polyphosphoric acid (PPA) as both a catalyst and a solvent.

Materials:

  • 4-Chloro-1,2-diaminobenzene (4-chloro-o-phenylenediamine)[13]

  • 3-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium carbonate solution

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1.43 g (10 mmol) of 4-chloro-1,2-diaminobenzene and 1.37 g (10 mmol) of 3-aminobenzoic acid.

  • Addition of Catalyst: Carefully add 20 g of polyphosphoric acid to the flask. The PPA is viscous and should be handled with care.

  • Heating: Heat the reaction mixture to 180-200°C with continuous stirring. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup and Purification A 4-Chloro-1,2-diaminobenzene C Mix Reactants A->C B 3-Aminobenzoic Acid B->C D Add Polyphosphoric Acid (PPA) C->D E Heat at 180-200°C for 4-6h D->E F Cool and Quench in Ice Water E->F G Neutralize with Na2CO3 F->G H Filter Precipitate G->H I Recrystallize from Ethanol/Water H->I J 3-(1H-Benzoimidazol-2-yl)- 4-chloro-phenylamine I->J Phillips_Mechanism Reactants 4-Chloro-1,2-diaminobenzene + 3-Aminobenzoic Acid Step1 Step 1: Acylation N-acylated intermediate formation Reactants->Step1 H+ Step2 Step 2: Cyclization Intramolecular attack of the second amino group on the carbonyl carbon Step1->Step2 Step3 Step 3: Dehydration Elimination of water to form the imidazole ring Step2->Step3 - H2O Product 3-(1H-Benzoimidazol-2-yl)- 4-chloro-phenylamine Step3->Product

References

Application Notes and Protocols for the Chromatographic Purification of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of the benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Given the limited specific literature on this exact molecule, the following protocols are based on established methods for the purification of analogous benzimidazole structures. These guidelines are intended to serve as a comprehensive starting point for developing a robust and efficient purification strategy.

Introduction to Purification Challenges with Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, can present several purification challenges. Understanding these potential issues is crucial for successful isolation of the target compound. Common difficulties include:

  • Poor Solubility: Benzimidazoles can exhibit limited solubility in common organic solvents, making sample preparation and chromatographic analysis challenging.

  • Presence of Colored Impurities: Syntheses of benzimidazole derivatives can often result in colored byproducts arising from oxidation or side reactions.[1]

  • Degradation on Silica Gel: Some benzimidazole derivatives may be unstable on silica gel, leading to degradation during column chromatography.[1]

  • Tailing on Chromatography: The basic nature of the benzimidazole core can lead to interactions with acidic silanol groups on silica gel, resulting in peak tailing.

General Purification Strategies

A multi-step purification strategy is often necessary to achieve high purity of the target compound. The typical workflow involves an initial purification by flash column chromatography followed by a final polishing step using preparative HPLC or recrystallization.

Purification_Workflow Crude_Product Crude 3-(1H-Benzoimidazol-2-yl)- 4-chloro-phenylamine Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Purity_Analysis_1 Purity Analysis (TLC, LC-MS) Flash_Chromatography->Purity_Analysis_1 High_Purity High Purity Product (>98%) Purity_Analysis_1->High_Purity Purity > 98% Further_Purification Further Purification Needed Purity_Analysis_1->Further_Purification Purity < 98% Prep_HPLC Preparative HPLC Further_Purification->Prep_HPLC Recrystallization Recrystallization Further_Purification->Recrystallization Purity_Analysis_2 Final Purity Analysis (HPLC, NMR) Prep_HPLC->Purity_Analysis_2 Recrystallization->Purity_Analysis_2 Purity_Analysis_2->High_Purity

Caption: General purification workflow for this compound.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before attempting column chromatography, it is essential to develop a suitable solvent system using TLC. This will help determine the optimal mobile phase for separation.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane, methanol, or a mixture).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Test various solvent systems (see Table 1 for suggestions).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm and/or 365 nm). If necessary, use a staining agent (e.g., iodine vapor or potassium permanganate).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the product and impurities. An ideal Rf for the product for column chromatography is typically between 0.2 and 0.4.

Table 1: Suggested TLC Mobile Phase Systems for Benzimidazole Derivatives

Mobile Phase SystemRatio (v/v)PolarityNotes
n-Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many organic compounds.[2]
Dichloromethane / Methanol99:1 to 9:1Medium to HighEffective for more polar benzimidazole derivatives.
Chloroform / Ethanol95:5 to 90:10MediumCan provide good separation for some derivatives.[3]
Toluene / Acetone8:2MediumAnother alternative solvent system.[4]
Benzene / Acetone7:3MediumHas been used for the separation of benzimidazole.[5]
Flash Column Chromatography

Flash chromatography is a rapid and efficient method for the initial purification of the crude product.

Protocol:

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial mobile phase (a less polar composition than the elution mobile phase).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% n-hexane or a high hexane/ethyl acetate ratio).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The gradient can be determined based on the TLC results.

  • Fraction Collection:

    • Collect fractions throughout the elution process.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Flash_Chromatography_Workflow Start Start Column_Packing Pack Column with Silica Gel Start->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation End Purified Product Solvent_Evaporation->End

Caption: Workflow for flash column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure material, preparative HPLC is a powerful technique.[1] An analytical HPLC method should first be developed and then scaled up for preparative purposes.

Protocol:

  • Analytical Method Development:

    • Column: A C8 or C18 reversed-phase column is typically suitable.[6][7]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is a common starting point.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 288 nm for some benzimidazoles).[6]

  • Scale-up to Preparative HPLC:

    • Use a larger-diameter preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the partially purified product from the flash chromatography step.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the final, highly purified product.

Table 2: Typical HPLC Parameters for Benzimidazole Derivatives

ParameterSettingReference
Column Nucleosil C8[6][7]
Mobile Phase A 0.05% Orthophosphoric acid in Water:Acetonitrile (75:25), pH 4.5[6][7]
Mobile Phase B 0.05% Orthophosphoric acid in Water:Acetonitrile (50:50), pH 4.5[6][7]
Gradient Linear gradient from A to B[6][7]
Detection 254 nm or 288 nm[6]
Recrystallization

Recrystallization is an effective final purification step to remove minor impurities and obtain a crystalline solid.

Protocol:

  • Solvent Screening: Test the solubility of the compound in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Table 3: Potential Recrystallization Solvents for Benzimidazole Derivatives

SolventNotes
EthanolCommonly used for recrystallization of organic compounds.
MethanolAnother common protic solvent.
AcetoneA polar aprotic solvent.[8]
Ethyl AcetateA moderately polar solvent.
TolueneA non-polar aromatic solvent.
Dichloromethane/HexaneA solvent/anti-solvent system can be effective.

Troubleshooting

  • Streaking on TLC/Tailing on Column: This may be due to the basicity of the benzimidazole. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape.

  • Compound Stuck on the Column: If the compound is too polar, it may not elute. A more polar mobile phase system, such as dichloromethane/methanol with a small amount of acetic or formic acid, may be required.

  • Colored Impurities: If colored impurities persist after chromatography, a charcoal treatment during recrystallization can be effective.[1] Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]

By systematically applying these protocols and troubleshooting strategies, a robust and efficient method for the purification of this compound can be successfully developed.

References

Application Notes and Protocols for Antimicrobial Screening of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the antimicrobial screening of the novel benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Benzimidazole-based compounds are a significant class of heterocyclic molecules that have garnered attention in medicinal chemistry due to their wide range of pharmacological properties, including potent antimicrobial activity against various bacterial and fungal strains.[1][2] This document outlines the necessary materials, detailed experimental procedures, and data interpretation methods to evaluate the antimicrobial efficacy and preliminary safety profile of this compound.

Overview and Rationale

Benzimidazole derivatives are structurally similar to purine nucleoside bases, which allows them to interact with the biopolymers of living systems.[2] Their antimicrobial mechanism of action can vary, with some derivatives known to inhibit DNA gyrase, leading to the disruption of DNA synthesis and subsequent cell death.[1] The protocol described herein employs standard and widely accepted methods for antimicrobial susceptibility testing, including the determination of the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay, to assess the compound's potential as a novel antimicrobial agent. Furthermore, a preliminary cytotoxicity assessment is included to ensure the compound's safety for potential therapeutic applications.[3][4]

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus niger (e.g., ATCC 16404)

  • Growth Media:

    • Mueller-Hinton Broth (MHB) for bacteria

    • Sabouraud Dextrose Broth (SDB) for fungi

    • Mueller-Hinton Agar (MHA) for bacteria

    • Sabouraud Dextrose Agar (SDA) for fungi

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes

    • Sterile swabs

    • Micropipettes and sterile tips

    • Incubator

    • Spectrophotometer

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Negative control (DMSO)

    • 0.5 McFarland turbidity standard

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Mammalian cell line (e.g., Vero cells)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB (for bacteria) or SDB (for fungi) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Preparation of Inoculum:

    • Grow the microbial cultures overnight in their respective broths.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension 1:100 in the appropriate broth to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum of 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO at the highest concentration used for the test compound). A sterility control (broth only) should also be included.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative assay to evaluate the antimicrobial activity of a substance.[9][10][11]

Protocol:

  • Preparation of Agar Plates: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to the 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria or fungi.[10]

  • Well Preparation:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[9][12]

  • Application of Test Compound:

    • Add a fixed volume (e.g., 50-100 µL) of different concentrations of the test compound solution (prepared in DMSO) into the wells.

    • Include a positive control (standard antibiotic solution) and a negative control (DMSO) in separate wells on the same plate.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]

Preliminary Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of a potential antimicrobial agent to ensure it is not harmful to host cells.[3][4][13] The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., Vero cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the different concentrations of the test compound to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compound wells) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Data Presentation

Minimum Inhibitory Concentration (MIC) Data
MicroorganismStrain (ATCC)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (Ciprofloxacin/Fluconazole)
Staphylococcus aureus25923[Insert experimental value][Insert experimental value]
Bacillus subtilis6633[Insert experimental value][Insert experimental value]
Escherichia coli25922[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosa27853[Insert experimental value][Insert experimental value]
Candida albicans10231[Insert experimental value][Insert experimental value]
Aspergillus niger16404[Insert experimental value][Insert experimental value]
Agar Well Diffusion Assay Data
MicroorganismStrain (ATCC)Concentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus25923100[Insert value]
50[Insert value]
Escherichia coli25922100[Insert value]
50[Insert value]
Candida albicans10231100[Insert value]
50[Insert value]
Positive Control [Concentration][Insert value]
Negative Control (DMSO) -0
Cytotoxicity Data
Concentration (µM)% Cell Viability
1[Insert value]
10[Insert value]
50[Insert value]
100[Insert value]
IC₅₀ (µM) [Calculate value]

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial & Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Test Compound Stock Solution (DMSO) MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Diffusion_Assay Agar Well Diffusion Compound_Prep->Diffusion_Assay Cytotoxicity_Assay MTT Assay on Mammalian Cells Compound_Prep->Cytotoxicity_Assay Microbe_Prep Prepare Microbial Inoculum (0.5 McFarland) Microbe_Prep->MIC_Assay Microbe_Prep->Diffusion_Assay Cell_Prep Culture Mammalian Cells Cell_Prep->Cytotoxicity_Assay MIC_Data Determine MIC Values (µg/mL) MIC_Assay->MIC_Data Diffusion_Data Measure Zones of Inhibition (mm) Diffusion_Assay->Diffusion_Data Cytotoxicity_Data Calculate % Cell Viability and IC50 Cytotoxicity_Assay->Cytotoxicity_Data Final_Analysis Efficacy & Safety Profile Assessment MIC_Data->Final_Analysis Diffusion_Data->Final_Analysis Cytotoxicity_Data->Final_Analysis

Caption: Experimental workflow for antimicrobial and cytotoxicity screening.

Benzimidazole_MoA cluster_compound Benzimidazole Compound cluster_cell Bacterial Cell Compound 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Gyrase->Cell_Death Cell_Division Cell Division DNA_Replication->Cell_Division Leads to DNA_Replication->Cell_Death

Caption: Postulated mechanism of action for benzimidazole derivatives.

References

Application Notes and Protocols for In Vitro Anticancer Assay of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The structural similarity of the benzimidazole scaffold to naturally occurring purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] Numerous studies have highlighted the potential of benzimidazole derivatives as potent anticancer agents, with some compounds already in clinical use.[3][4]

The anticancer mechanisms of benzimidazole derivatives are multifaceted and include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), inhibition of angiogenesis, and modulation of key signaling pathways by inhibiting enzymes such as topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP).[1][3] Given the therapeutic promise of this chemical class, this document provides a detailed protocol for the in vitro anticancer evaluation of a specific benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine.

Data Presentation: Antiproliferative Activity

The primary evaluation of an anticancer compound involves determining its cytotoxic or cytostatic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table is a representative example of how to summarize the antiproliferative activity data for this compound against a panel of human cancer cell lines. A non-cancerous cell line is included to assess selectivity.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of this compound

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)HCT116 (Colon Cancer)HEK293 (Normal Kidney Cells)
This compoundDataDataDataDataDataData
Doxorubicin (Positive Control)DataDataDataDataDataData

Note: This table should be populated with experimentally derived IC50 values following the execution of the cytotoxicity assay protocol.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • This compound (test compound)

  • Doxorubicin or Cisplatin (positive control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells for vehicle control (medium with DMSO) and a positive control (Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold 70% ethanol

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed and treat cells in 6-well plates as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Anticancer Evaluation cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion start Select Cancer & Normal Cell Lines assay Perform MTT Cytotoxicity Assay start->assay ic50 Calculate IC50 Values assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Treat at IC50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 western_blot Western Blotting (e.g., Caspases, Bcl-2) ic50->western_blot Treat at IC50 analysis Analyze Flow Cytometry & Western Blot Data cell_cycle->analysis apoptosis->analysis western_blot->analysis conclusion Elucidate Potential Mechanism analysis->conclusion

Caption: Workflow for in vitro anticancer evaluation.

Potential Signaling Pathway: Intrinsic Apoptosis

Benzimidazole derivatives are known to induce apoptosis.[3] The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a potential mechanism of action for this compound.

G Potential Mechanism: Intrinsic Apoptosis Pathway compound 3-(1H-Benzoimidazol-2-yl)- 4-chloro-phenylamine stress Cellular Stress compound->stress bcl2 Downregulation of Bcl-2 (Anti-apoptotic) stress->bcl2 bax Upregulation of Bax (Pro-apoptotic) stress->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator) apaf1->cas9 Forms Apoptosome cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Application Note: Quantitative Analysis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a novel heterocyclic compound with potential applications in pharmaceutical development, possibly as an intermediate or an active pharmaceutical ingredient (API). Its structural similarity to known kinase inhibitors suggests its importance in drug discovery pipelines. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise quantification of this compound in bulk drug substance and pharmaceutical formulations.

Physicochemical Properties (Predicted)

Based on the structural components (benzimidazole and chloro-phenylamine), the following properties are predicted, which are essential for method development:

PropertyPredicted Value
Molecular FormulaC₁₃H₁₀ClN₃
Molecular Weight243.69 g/mol
pKa~4-5 (benzimidazole nitrogen), ~2-3 (amino group)
UV λmax~275 nm and ~285 nm
SolubilitySparingly soluble in water, soluble in methanol and acetonitrile

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A gradient HPLC method was developed to ensure optimal separation and quantification.

Chromatographic Conditions:

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 15 minutes
Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (30% Acetonitrile in water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (5 µg/mL), medium (50 µg/mL), and high (80 µg/mL) from a separate stock solution.

d. Sample Preparation (from a hypothetical formulation): Accurately weigh a portion of the formulation equivalent to 10 mg of the active ingredient. Disperse in 50 mL of methanol and sonicate for 15 minutes. Dilute to 100 mL with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot with the mobile phase to fall within the calibration curve range.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

1. Linearity: The linearity was evaluated by analyzing a series of six concentrations of the standard solution (n=3). The calibration curve was constructed by plotting the peak area against the concentration.

2. Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

3. Precision:

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the 50 µg/mL standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days.

4. Selectivity: The selectivity of the method was demonstrated by analyzing a placebo sample to ensure no interference from excipients at the retention time of the analyte.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, with LOD at a ratio of 3:1 and LOQ at 10:1.

Quantitative Data Summary

The following tables summarize the data obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
1001523400
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)Recovery (%)% RSD
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Mean Peak Area (n=6)% RSD
Repeatability (Intra-day)507621000.65
Intermediate (Inter-day)507635001.2

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.3

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation stock Standard Stock (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working qc QC Samples (Low, Med, High) stock->qc hplc HPLC System (C18 Column, UV 280 nm) working->hplc qc->hplc sample Sample Preparation (from Formulation) sample->hplc data_acq Data Acquisition hplc->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision selectivity Selectivity data_acq->selectivity quantification Quantification of Unknowns linearity->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pk Pharmacokinetic Study cluster_quant Bioanalysis cluster_data Data Analysis admin Drug Administration absorption Absorption admin->absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism blood_sample Blood Sampling distribution->blood_sample excretion Excretion metabolism->excretion extraction Plasma Extraction blood_sample->extraction quant_hplc HPLC Quantification extraction->quant_hplc pk_params PK Parameters (Cmax, Tmax, AUC) quant_hplc->pk_params

Caption: Role of quantification in a hypothetical pharmacokinetic study.

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method was successfully validated according to ICH guidelines and can be used for routine quality control analysis of the bulk drug and its pharmaceutical formulations, as well as for supporting drug development studies such as pharmacokinetics.

Application Notes and Protocols for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine as a Putative Molecular Probe for Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine as a molecular probe is limited in publicly available literature. However, the benzimidazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Notably, numerous benzimidazole derivatives have been identified as potent inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in various diseases, particularly cancer.[1][2] These application notes are therefore based on the strong scientific premise that this compound may function as a molecular probe for CK2. The provided protocols and data are representative of those used for similar benzimidazole-based CK2 inhibitors.

Introduction

Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell proliferation, survival, and apoptosis.[3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] The benzimidazole core, present in this compound, is a privileged structure for ATP-competitive kinase inhibitors.[7][8] This document outlines the potential application of this compound as a molecular probe to investigate the function and inhibition of CK2.

The inherent fluorescence of the benzimidazole scaffold provides a basis for the development of fluorescence-based assays to monitor kinase activity and inhibitor binding.[9][10] This compound can be hypothetically used in various assays, including in vitro kinase inhibition assays and cell-based functional assays, to elucidate the role of CK2 in signaling pathways and to screen for novel inhibitors.

Data Presentation: Comparative Inhibitory Activity of Benzimidazole Derivatives against Protein Kinase CK2

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized benzimidazole-based inhibitors of Protein Kinase CK2. This data provides a reference for the potential potency of this compound.

Compound NameStructureIC50 (nM) for CK2Reference
TBB (4,5,6,7-Tetrabromobenzotriazole) Not a benzimidazole, but a related potent inhibitor often used as a reference.300[2]
TBBi (4,5,6,7-Tetrabromo-1H-benzimidazole) 1300[2]
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) 140[11]
TIBI (4,5,6,7-tetraiodo-1H-benzimidazol-2-amine) 83[12]
K92 Structure not readily available66[12]
TI-2Am Structure not readily available50[12]
K66 (1-carboxymethyl-2-dimethylamino-4,5,6,7-tetrabromo-benzimidazole) 500[11]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes, which can be adapted for the synthesis of the title compound.[13][14][15][16][17]

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • 2-Amino-5-chlorobenzaldehyde

  • p-Toluenesulfonic acid (p-TSOH) or another suitable catalyst[16]

  • Dimethylformamide (DMF) or other suitable solvent[16]

  • Sodium carbonate (Na2CO3) solution

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) and 2-amino-5-chlorobenzaldehyde (1 equivalent) in DMF.

  • Add a catalytic amount of p-TSOH to the mixture.[16]

  • Heat the reaction mixture at 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[16]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a stirred solution of sodium carbonate in water to precipitate the crude product.[16]

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G Synthesis Workflow Reactants 4-Chloro-1,2-phenylenediamine + 2-Amino-5-chlorobenzaldehyde Reaction Condensation Reaction (DMF, p-TSOH, 80-100°C) Reactants->Reaction Workup Precipitation (Na2CO3 solution) Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(1H-Benzoimidazol-2-yl)- 4-chloro-phenylamine Purification->Product

Synthesis of the target compound.
In Vitro Protein Kinase CK2 Inhibition Assay (Radiometric)

This protocol describes a standard radiometric assay to determine the inhibitory activity of the compound against CK2.[18][19][20][21]

Materials:

  • Recombinant human Protein Kinase CK2 (α or holoenzyme)

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT, 10 mM MgCl₂)[18]

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction master mix containing Kinase Assay Buffer, CK2 enzyme, and the peptide substrate.

  • In microcentrifuge tubes, add serial dilutions of this compound or DMSO (vehicle control).

  • Add the reaction master mix to each tube.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10-20 minutes, ensuring the reaction is in the linear range.[18]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]

  • Perform a final wash with acetone and allow the papers to dry.

  • Place the dry papers in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Based Kinase Binding Assay

This protocol outlines a competitive fluorescence polarization assay to measure the binding affinity of the compound to CK2. This requires a fluorescently labeled tracer that is a known CK2 binder.[22][23][24][25]

Materials:

  • Recombinant human Protein Kinase CK2

  • Fluorescently labeled CK2 tracer (a known benzimidazole inhibitor conjugated to a fluorophore)

  • This compound (dissolved in DMSO)

  • FP Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well microplates

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of this compound in FP Assay Buffer containing a final DMSO concentration of 1%.

  • In a 384-well plate, add the diluted compound or DMSO (control).

  • Add the fluorescent tracer to all wells at a fixed concentration (typically at its Kd for CK2).

  • Add the CK2 enzyme to all wells at a fixed concentration.

  • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The displacement of the fluorescent tracer by the compound will result in a decrease in the FP signal.

  • Calculate the percent inhibition of binding and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

G Fluorescence Polarization Assay Workflow Reagents Prepare Reagents: - Serial dilutions of test compound - Fluorescent tracer - CK2 enzyme Plate Dispense into 384-well plate: 1. Test compound/DMSO 2. Fluorescent tracer 3. CK2 enzyme Reagents->Plate Incubate Incubate at RT (30-60 min) Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Data Analysis: - Calculate % inhibition - Determine IC50/Ki Read->Analyze

Workflow for FP-based binding assay.
Cell-Based Assay for CK2 Inhibition

This protocol describes a method to assess the functional consequences of CK2 inhibition in a cellular context, such as measuring cell viability.[19][26][27]

Materials:

  • Cancer cell line with known CK2 overexpression (e.g., glioblastoma, prostate, or breast cancer cell lines)[19]

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT or WST-1 reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the compound dilutions or vehicle control (DMSO). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).[19]

  • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[26]

  • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add solubilization buffer and incubate to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways Involving Protein Kinase CK2

CK2 is a master regulator involved in multiple pro-survival signaling pathways.[1][3][4][5][6][28][29] Inhibition of CK2 can therefore have a profound impact on cancer cell biology. Below are diagrams of key signaling pathways regulated by CK2.

G CK2 in the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CK2 CK2 CK2->Akt activates (S129) PTEN PTEN CK2->PTEN inhibits PTEN->PIP3 dephosphorylates

CK2 positively regulates the PI3K/Akt/mTOR pathway.

G CK2 in the NF-κB Pathway cluster_0 Stimuli Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus CK2 CK2 CK2->IKK activates CK2->NFkB phosphorylates p65 (enhances activity) Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_n NF-κB NFkB_n->Transcription G CK2 in the Wnt/β-catenin Pathway cluster_0 Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation betaCatenin->Proteasome Nucleus Nucleus betaCatenin->Nucleus CK2 CK2 CK2->Dvl activates CK2->betaCatenin phosphorylates (stabilizes) TCF_LEF TCF/LEF Transcription Target Gene Expression (Proliferation) TCF_LEF->Transcription betaCatenin_n β-catenin betaCatenin_n->TCF_LEF

References

Application Notes: Hoechst 33342 as a Benzimidazole-Based Nuclear Stain in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Due to the limited availability of specific application data for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine in fluorescence microscopy, this document provides a comprehensive overview and detailed protocols for a closely related and extensively validated benzimidazole derivative: Hoechst 33342 . This cell-permeant fluorescent dye is a cornerstone in cell biology and drug development for its specific binding to DNA and its utility in visualizing cell nuclei in both live and fixed cells. Hoechst 33342 binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] Its cell-permeant nature makes it an invaluable tool for staining the nuclei of living cells without the need for fixation and permeabilization.[1][3] This characteristic, coupled with its relatively low cytotoxicity at appropriate concentrations, allows for real-time monitoring of cellular processes such as cell cycle progression and apoptosis.[1][4]

Data Presentation

The photophysical properties and recommended staining conditions for Hoechst 33342 are summarized below for easy reference and experimental design.

Table 1: Photophysical Properties of Hoechst 33342

PropertyWavelength (nm)Notes
Excitation Maximum (DNA-bound)~350Can be excited using a mercury-arc lamp, xenon lamp, or a UV laser.[2]
Emission Maximum (DNA-bound)~461Emits a bright blue fluorescence.[2][5]
Stokes Shift~111The significant separation between excitation and emission maxima is advantageous for multicolor imaging.[6]
Unbound Dye Emission Maximum510–540Using excessive dye concentrations can result in a green background haze.[2][7]

Table 2: Recommended Staining Conditions for Mammalian Cells

ParameterLive Cell StainingFixed Cell Staining
Working Concentration 0.1 - 10 µg/mL0.5 - 5 µg/mL
Incubation Time 5 - 30 minutes5 - 15 minutes
Incubation Temperature Room Temperature or 37°CRoom Temperature
Solvent/Buffer Cell culture medium or PBSPBS

Note: The optimal concentration and incubation time can vary depending on the cell type and experimental requirements. It is recommended to perform a titration to determine the ideal conditions for your specific application.[8] For long-term live-cell imaging, concentrations as low as 7-28 nM have been used to minimize phototoxicity.[9]

Experimental Protocols

The following are detailed protocols for the use of Hoechst 33342 in fluorescence microscopy.

Protocol 1: Live Cell Staining of Adherent Cells

This protocol outlines the steps for staining the nuclei of live adherent cells for fluorescence microscopy.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (typically 0.5-5 µg/mL).

  • Cell Staining: Remove the existing culture medium from the cells and add the Hoechst 33342 staining solution. Ensure the entire surface of the cells is covered.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional): For applications requiring minimal background fluorescence, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter).

Protocol 2: Staining of Fixed Cells

This protocol is for staining the nuclei of cells that have been previously fixed.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

  • Fixed cells on coverslips or slides

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If performing immunofluorescence for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in PBS to the desired final working concentration (typically 1-2 µg/mL).

  • Staining: Add the Hoechst 33342 staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with a DAPI filter set.

Mandatory Visualizations

Signaling Pathway/Mechanism of Action

The following diagram illustrates the mechanism of Hoechst 33342 binding to DNA.

Hoechst_Mechanism Mechanism of Hoechst 33342 DNA Staining Hoechst Hoechst 33342 (Cell Permeant) Cell_Membrane Cell Membrane Hoechst->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nuclear_Membrane Nuclear Membrane Cytoplasm->Nuclear_Membrane Nucleus Nucleus Nuclear_Membrane->Nucleus DNA dsDNA (A-T rich regions) Nucleus->DNA Binds to Minor Groove Fluorescence Blue Fluorescence (λem ≈ 461 nm) DNA->Fluorescence Upon UV Excitation (λex ≈ 350 nm)

Caption: Mechanism of Hoechst 33342 staining in live cells.

Experimental Workflow

The generalized workflow for using Hoechst 33342 in fluorescence microscopy is depicted below.

Staining_Workflow General Workflow for Hoechst 33342 Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Cells Prepare_Stain Prepare Hoechst Staining Solution Add_Stain Add Staining Solution to Cells Prepare_Stain->Add_Stain Incubate Incubate (Light Protected) Add_Stain->Incubate Wash Wash Cells (Optional) Incubate->Wash Acquire_Image Acquire Image with Fluorescence Microscope Wash->Acquire_Image

Caption: Experimental workflow for Hoechst 33342 cell staining.

Logical Relationships in Experimental Design

This diagram illustrates key considerations and their relationships when designing an experiment with Hoechst 33342.

Logical_Relationships Experimental Design Considerations for Hoechst 33342 Experiment_Goal Experimental Goal (e.g., Nuclear Morphology, Cell Cycle) Cell_Type Cell Type (Adherent vs. Suspension) Experiment_Goal->Cell_Type Cell_State Cell State (Live vs. Fixed) Experiment_Goal->Cell_State Concentration Hoechst Concentration Cell_Type->Concentration Incubation_Time Incubation Time Cell_Type->Incubation_Time Cell_State->Concentration Cell_State->Incubation_Time Imaging_Setup Imaging Setup (Filter Set, Light Source) Concentration->Imaging_Setup Incubation_Time->Imaging_Setup Data_Analysis Data Analysis (Image Segmentation, Intensity) Imaging_Setup->Data_Analysis

Caption: Logical relationships in designing a Hoechst 33342 staining experiment.

References

Application Notes and Protocols: 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is not extensively available in public literature. This document provides a representative application note and protocol based on the known activities of structurally related benzimidazole compounds, which are frequently identified as kinase inhibitors. The experimental details provided are for illustrative purposes and should be adapted and validated for specific research applications.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] A significant number of benzimidazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.[4]

This document describes the potential application of this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. The structural features of this compound are consistent with those of other known ATP-competitive kinase inhibitors.[5] These notes provide hypothetical inhibitory data and a detailed protocol for its characterization.

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases. This data is illustrative and intended to represent typical results from kinase profiling assays.

Target KinaseIC50 (nM)Ki (nM)Assay Type
VEGFR-2 25 15 Biochemical (ADP-Glo)
PDGFRβ15095Biochemical (ADP-Glo)
EGFR> 1000> 1000Biochemical (ADP-Glo)
Aurora Kinase A850500Biochemical (ADP-Glo)
CDK2/cyclin A> 5000> 5000Biochemical (ADP-Glo)

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against VEGFR-2 kinase using a luminescence-based ADP-Glo™ assay.[6] This assay measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the level of inhibition.[7]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP)

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a typical 10-point dose-response curve, prepare concentrations ranging from 10 mM to 0.1 µM.

    • Prepare a similar dilution series for the positive control, staurosporine.

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Prepare the kinase/substrate solution. In kinase buffer, dilute the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate to the desired concentrations.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Kinase Reaction Initiation:

    • Prepare the ATP solution in kinase buffer at a concentration appropriate for the enzyme (typically at or near the Km for ATP).

    • Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well is 10 µL.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating a relevant signaling pathway and a general experimental workflow for inhibitor characterization.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF RAS Ras MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Inhibitor 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine Inhibitor->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental_Workflow cluster_0 Screening & Hit Identification cluster_1 Lead Characterization HTS High-Throughput Screening (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) HTS->DoseResponse HitSelection Hit Selection DoseResponse->HitSelection Selectivity Kinase Selectivity Profiling HitSelection->Selectivity Mechanism Mechanism of Action Study (e.g., Ki Determination) Selectivity->Mechanism Cellular Cell-Based Assays (Target Engagement & Potency) Mechanism->Cellular

Caption: Workflow for enzyme inhibitor screening and characterization.

References

Docking studies of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a prominent structural motif in medicinal chemistry, known to interact with a wide range of biological targets.[1] This scaffold is a key component in numerous approved drugs and clinical candidates, particularly in oncology, due to its ability to mimic biological nucleosides and participate in hydrogen bonding with protein targets.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing insights into its potential mechanism of action and guiding further drug development efforts.[2]

This document provides an overview of potential protein targets for this compound based on studies of structurally related compounds and offers a detailed protocol for conducting in silico molecular docking studies.

Potential Target Proteins and Signaling Pathways

Based on extensive research into benzimidazole derivatives, two key protein families consistently emerge as primary targets for anticancer activity: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase.[3][4][5][6]

  • VEGFR-2: This is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3] In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients for growth. Inhibiting VEGFR-2 is a critical strategy to halt tumor progression.[3][4] Many benzimidazole-based compounds have been designed and evaluated as potent VEGFR-2 inhibitors.[3][4][7]

  • BRAF Kinase: BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[5] Mutations in the BRAF gene, particularly the V600E mutation, are common oncogenic drivers in various cancers, including melanoma.[8][9] Consequently, BRAF inhibitors are a cornerstone of targeted cancer therapy.[5][8]

Below is a diagram illustrating the MAPK/ERK signaling pathway, highlighting the role of BRAF.

MAPK_Pathway cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Nucleus Nucleus Inhibitor Benzimidazole Inhibitor Inhibitor->BRAF Inhibits Docking_Workflow Start Start PDB 1. Protein Preparation - Download structure from PDB (e.g., 2OH4 for VEGFR-2) - Remove water, ligands, and co-factors - Add polar hydrogens & assign charges Start->PDB Grid 3. Grid Box Generation - Identify the active site from co-crystallized ligand - Define grid box dimensions and center - Encompass all key active site residues PDB->Grid Ligand 2. Ligand Preparation - Draw this compound - Convert 2D to 3D structure - Energy minimization (e.g., using MMFF94 force field) - Save in required format (e.g., .pdbqt) Ligand->Grid Docking 4. Molecular Docking - Use software (e.g., AutoDock Vina) - Set parameters (e.g., exhaustiveness) - Run docking simulation Grid->Docking Analysis 5. Results Analysis - Analyze binding poses and scores - Identify lowest binding energy conformation - Visualize interactions (H-bonds, hydrophobic) - Compare with reference inhibitor Docking->Analysis End End Analysis->End

References

Application Notes and Protocols for the Formulation Development of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a benzimidazole derivative with potential therapeutic applications. As with many compounds in this class, it is anticipated to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[1][2] This document provides a comprehensive guide to developing suitable formulations for oral or parenteral administration of this compound, focusing on strategies to enhance its solubility and bioavailability. The protocols and data presented herein are intended to serve as a starting point for formulation development and can be adapted based on experimental findings.

Physicochemical Characterization (Hypothetical Data)

A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate formulation strategy. The following table summarizes hypothetical, yet representative, data for this compound, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
Molecular FormulaC₁₃H₁₀ClN₃[3][4]N/A
Molecular Weight243.70 g/mol [3][4]N/A
AppearanceOff-white to light yellow powderVisual Inspection
Melting Point>250 °CDifferential Scanning Calorimetry (DSC)
Aqueous Solubility (pH 7.4)< 1 µg/mLHPLC-UV
Solubility in Organic SolventsSee Table 2HPLC-UV
LogP3.8Calculated
pKa (basic)4.5Potentiometric Titration

Table 2: Solubility in Various Vehicles

VehicleSolubility (mg/mL)
Water< 0.001
0.1 N HCl0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.001
Polyethylene Glycol 400 (PEG 400)25
Propylene Glycol (PG)15
Dimethyl Sulfoxide (DMSO)> 100
Ethanol5
Solutol® HS 1510
Tween® 808

Formulation Development Workflow

The development of a suitable formulation for a poorly soluble compound like this compound follows a structured workflow. This process begins with physicochemical characterization and progresses through formulation screening and optimization to final selection for in vivo studies.

G A API Physicochemical Characterization C Formulation Strategy Selection (e.g., Co-solvent, Nanosuspension, SEDDS) A->C B Define Target Product Profile (Route, Dose, Volume) B->C D Excipient Compatibility & Solubility Screening C->D E Prototype Formulation Preparation D->E F Formulation Characterization (Particle Size, Stability, etc.) E->F G In Vitro Dissolution/ Release Testing F->G H Lead Formulation Selection & Optimization F->H G->H I Scale-up & Stability Studies H->I J Ready for In Vivo Studies I->J

Caption: Formulation Development Workflow for Poorly Soluble Compounds.

Experimental Protocols

Based on the hypothetical physicochemical data, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound.[5][6][7] Below are detailed protocols for two common approaches: a co-solvent/surfactant system and a nanosuspension.

Protocol 1: Co-solvent/Surfactant Formulation for Oral Gavage

This protocol describes the preparation of a simple, clear solution suitable for early-stage oral PK studies. The goal is to maintain the drug in solution in the dosing vehicle.

Materials:

  • This compound (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Solutol® HS 15 (or other suitable surfactant like Tween® 80)

  • Deionized Water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Pipettes

Procedure:

  • Vehicle Preparation:

    • In a clean glass vial, weigh the required amount of PEG 400 and Solutol® HS 15. For a 10% Solutol in PEG 400 vehicle, combine 1 part Solutol® HS 15 with 9 parts PEG 400 by weight.

    • Add a magnetic stir bar and stir the mixture until a homogenous, clear solution is formed.

  • API Dissolution:

    • Weigh the required amount of API to achieve the target concentration (e.g., 5 mg/mL).

    • Slowly add the API powder to the vortexing vehicle from Step 1.

    • Continue stirring at room temperature. Gentle warming (30-40°C) can be applied if necessary to facilitate dissolution.

    • Visually inspect for complete dissolution. The final formulation should be a clear solution, free of any visible particles.

  • Final Formulation (Optional Dilution):

    • If a lower concentration of the organic solvent is desired at the time of administration, the formulation from Step 2 can be diluted with water or a suitable aqueous buffer just prior to dosing. Note: Perform dilution studies to ensure the API does not precipitate upon addition of the aqueous phase.

  • Characterization:

    • Appearance: Visual inspection for clarity and color.

    • pH: Measure the pH of the final formulation.

    • Drug Concentration: Confirm the API concentration using a validated analytical method (e.g., HPLC-UV).

Table 3: Example Co-solvent/Surfactant Formulation Composition

ComponentFunction% (w/w)
This compoundActive Pharmaceutical Ingredient1.0
PEG 400Co-solvent80.0
Solutol® HS 15Surfactant / Solubilizer9.0
WaterDiluent / Co-solvent10.0
Total 100.0
Protocol 2: Nanosuspension Formulation for Oral or IV Administration

This protocol describes the preparation of a drug nanosuspension using wet media milling. This technique increases the surface area of the drug particles, thereby enhancing their dissolution rate.[8]

Materials:

  • This compound (API)

  • Hydroxypropyl Methylcellulose (HPMC E5) or similar polymer (Stabilizer)

  • Sodium Dodecyl Sulfate (SDS) or Poloxamer 188 (Stabilizer)

  • Deionized Water

  • Yttria-stabilized Zirconium Oxide (YTZ) milling media (0.2-0.5 mm diameter)

  • High-energy media mill or planetary ball mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Preparation of Stabilizer Solution:

    • Prepare a 2% (w/v) stock solution of HPMC E5 and a 0.5% (w/v) stock solution of SDS in deionized water.

    • Stir until all components are fully dissolved.

  • Slurry Preparation:

    • Disperse the API into the stabilizer solution to form a pre-suspension or slurry. A typical drug concentration is 1-5% (w/v).

    • Use a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure the API is well-wetted and dispersed.

  • Wet Media Milling:

    • Add the slurry and an appropriate volume of YTZ milling media to the milling chamber. A typical media-to-slurry ratio is 1:1 by volume.

    • Mill at a high speed (e.g., 2000-3000 rpm) for 1-4 hours. The milling chamber should be cooled to prevent overheating.

    • Periodically take samples to monitor the particle size reduction.

  • Harvesting and Characterization:

    • Separate the nanosuspension from the milling media.

    • Particle Size and Polydispersity Index (PDI): Measure using a dynamic light scattering instrument. The target is typically a mean particle size of < 200 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the suspension.

    • Drug Content: Determine the API concentration using HPLC-UV.

    • Microscopy: Use light microscopy to check for the absence of large, unmilled crystals.

G cluster_0 Preparation cluster_1 Milling cluster_2 Characterization A Weigh API and Stabilizers (HPMC, SDS) B Prepare Aqueous Stabilizer Solution A->B C Create API Slurry using High-Shear Mixer B->C D Add Slurry and Milling Media to Chamber C->D E High-Energy Wet Media Milling D->E F Separate Nanosuspension from Media E->F G Particle Size & PDI (Target: <200 nm, <0.3) F->G H Zeta Potential & Assay F->H G->E Continue milling if size > target

Caption: Workflow for the Preparation of a Nanosuspension.

Hypothetical Signaling Pathway Investigation

Benzimidazole derivatives are known to interact with various biological targets, including kinases.[9][10] For instance, they have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis.[9][10] An in vivo study using a well-formulated version of this compound could be designed to probe this pathway.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras Phosphorylates PKC PKC PLCg->PKC Angio Angiogenesis (Cell Proliferation, Migration) PKC->Angio Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angio Promotes API 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine API->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. This guide provides two distinct and robust strategies—a co-solvent system for rapid, early-stage studies and a nanosuspension for potentially achieving higher exposure and suitability for different administration routes. The choice of formulation will depend on the specific study objectives, including the required dose, route of administration, and desired pharmacokinetic profile. Rigorous characterization and stability testing of the selected formulation are essential prior to its use in animal studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 2-substituted benzimidazoles like this compound?

A1: The most common methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[1][2] For the specific synthesis of this compound, this would typically involve the reaction of 4-chloro-1,2-diaminobenzene with 3-aminobenzoic acid or a related derivative. Modern approaches often employ various catalysts to enhance reaction yields and operate under milder conditions.[1]

Q2: My reaction yield is consistently low. What are the initial parameters I should investigate for optimization?

A2: Low yields are a frequent challenge in benzimidazole synthesis. The primary parameters to optimize are the choice of catalyst and solvent.[1] Additionally, reaction temperature and duration are critical factors that can significantly influence the outcome.[1] For example, screening different solvents is recommended, as polar solvents like methanol and ethanol have been demonstrated to provide high yields in certain catalytic systems.[1][2] Reactions without a catalyst often result in low conversion rates and require much longer times.[1]

Q3: How do I select an appropriate catalyst for my synthesis?

A3: Catalyst selection is contingent on the specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide range of catalysts can be used, from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts such as cobalt complexes and gold nanoparticles.[1] For environmentally friendly approaches, heterogeneous catalysts are advantageous due to their ease of recovery and reuse.[1]

Q4: What are the benefits of using microwave irradiation for benzimidazole synthesis?

A4: Microwave-assisted synthesis presents several key advantages over conventional heating methods. These include significantly shorter reaction times (often reduced from hours to minutes), an increase in product yields (typically by 10-50%), and cleaner reactions that produce fewer byproducts.[2][3] The rapid and uniform heating provided by microwaves can also prevent the degradation of sensitive reagents and often facilitates solvent-free conditions.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield - Inappropriate catalyst or no catalyst used.- Suboptimal solvent choice.- Reaction temperature is too low or too high.- Insufficient reaction time.- Poor quality of starting materials (o-phenylenediamine or carboxylic acid/aldehyde).- Screen a variety of catalysts (e.g., p-TsOH, NH4Cl, metal-based catalysts).[1][4]- Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, DMF, Acetonitrile).[1][4]- Optimize the reaction temperature and monitor the reaction over time to determine the optimal duration.[1]- Ensure the purity of all reactants before starting the synthesis.
Formation of Multiple Products/Byproducts - Undesired side reactions due to harsh reaction conditions.- In the case of using an aldehyde, potential for the formation of 1,2-disubstituted benzimidazoles.- Presence of impurities in starting materials.- Employ milder reaction conditions, potentially at room temperature with an efficient catalyst.[3]- The choice of catalyst can be critical in improving selectivity.[1]- Using o-phenylenediamine dihydrochloride can sometimes lead to fewer colored impurities.[1]
Difficulty in Product Purification - The product is challenging to separate from the catalyst.- Formation of colored impurities that are difficult to remove.- Similar polarity between the desired product and byproducts.- Utilize a heterogeneous or recyclable catalyst that can be easily filtered off.[1]- Recrystallization from a suitable solvent is a common and effective purification method.- Column chromatography may be necessary to separate products with similar polarities.

Experimental Protocols

General Protocol for Phillips-Ladenburg Synthesis of 2-Arylbenzimidazoles

This protocol describes a general method for the condensation of an o-phenylenediamine with a carboxylic acid, which can be adapted for the synthesis of this compound using 4-chloro-1,2-diaminobenzene and 3-aminobenzoic acid.

Materials:

  • 4-chloro-1,2-diaminobenzene (1 mmol)

  • 3-aminobenzoic acid (1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) as catalyst[5]

  • Toluene or another suitable high-boiling solvent[5]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chloro-1,2-diaminobenzene (1 mmol), 3-aminobenzoic acid (1 mmol), and a catalytic amount of p-TsOH in toluene (10 mL).[5]

  • Heat the mixture to reflux and continue for 2-3 hours, collecting the water that forms in the Dean-Stark trap.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, filter the solid, wash it with a small amount of cold solvent, and dry it.[5]

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

General Protocol for Microwave-Assisted Synthesis

This protocol outlines a microwave-assisted synthesis which can significantly reduce reaction times.[6]

Materials:

  • 4-chloro-1,2-diaminobenzene (0.03 mol)

  • 3-aminobenzoic acid (0.03 mol)

  • Ammonium chloride (NH4Cl) (5% solution)[6]

  • Ethanol

Procedure:

  • Dissolve 4-chloro-1,2-diaminobenzene (0.03 mol) in ethanol in a microwave synthesis reactor, adding a few drops of a 5% NH4Cl solution.[6]

  • In a separate vessel, dissolve 3-aminobenzoic acid (in molar correspondence) in ethanol.[6]

  • Mix the two solutions in the microwave reactor.

  • Subject the mixture to microwave irradiation at a suitable power and for a short duration (e.g., 10 minutes), with the temperature and pressure monitored.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be washed with a cold solvent like dichloromethane or hexane, dried, and then recrystallized from ethanol.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Select Reactants Select Reactants Prepare Reagents & Solvents Prepare Reagents & Solvents Select Reactants->Prepare Reagents & Solvents Combine Reactants + Catalyst Combine Reactants + Catalyst Prepare Reagents & Solvents->Combine Reactants + Catalyst Set Reaction Conditions Set Reaction Conditions Combine Reactants + Catalyst->Set Reaction Conditions Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Set Reaction Conditions->Monitor Progress (TLC/LC-MS) Quench Reaction & Extract Quench Reaction & Extract Monitor Progress (TLC/LC-MS)->Quench Reaction & Extract Purify Crude Product Purify Crude Product Quench Reaction & Extract->Purify Crude Product Analyze Product (NMR, MS) Analyze Product (NMR, MS) Purify Crude Product->Analyze Product (NMR, MS)

Caption: General experimental workflow for benzimidazole synthesis.

Caption: Troubleshooting flowchart for low yield in benzimidazole synthesis.

References

Technical Support Center: Purification of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the purification of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically process-related and can originate from starting materials, intermediates, or side reactions.[1] Common impurities may include unreacted starting materials such as o-phenylenediamine derivatives and 2-amino-5-chlorobenzoic acid derivatives, as well as byproducts from incomplete cyclization or side reactions.

Q2: What is the recommended initial purification strategy for the crude product?

A2: Recrystallization is often the most effective initial step for removing the bulk of impurities. Selecting an appropriate solvent or solvent system is critical for achieving high purity and yield. For benzimidazole derivatives, solvents like ethanol, methanol, or mixtures with water are commonly used.[2][3]

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for accurately determining the purity and quantifying impurities.[4] For quick qualitative checks, Thin-Layer Chromatography (TLC) is useful. For structural confirmation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[5][6]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds, which are then removed by hot filtration.

Troubleshooting Guide

Problem: My final product shows multiple spots on a TLC plate.

  • Possible Cause: Incomplete reaction or the presence of multiple byproducts.

  • Solution:

    • Optimize Purification: If you have already performed recrystallization, consider a secondary purification step like column chromatography to separate compounds with similar polarities.

    • Review Synthesis: Re-evaluate the reaction conditions (temperature, time, stoichiometry) to minimize the formation of byproducts.[7]

Problem: A persistent impurity peak is observed in the HPLC chromatogram.

  • Possible Cause: The impurity may co-elute with the main product under the current HPLC conditions, or it may be an isomer that is difficult to separate.

  • Solution:

    • Modify HPLC Method: Adjust the mobile phase composition, gradient slope, column temperature, or flow rate to improve resolution.[4] Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may also be effective.

    • Identify the Impurity: Use LC-MS to determine the mass of the impurity. This information can help identify its structure and origin, guiding further purification strategies.[5]

    • Preparative Chromatography: If the impurity cannot be removed by recrystallization, preparative HPLC may be necessary for achieving high purity.

Problem: The product yield is very low after recrystallization.

  • Possible Cause: The product may be too soluble in the chosen recrystallization solvent, or too much solvent was used. Premature crystallization during hot filtration can also lead to significant loss.

  • Solution:

    • Solvent Selection: Perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes yield.

    • Recover Product: Concentrate the mother liquor (the solvent left after filtration) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

Data Presentation

Table 1: Potential Impurities and Recommended Analytical Methods

Impurity Type Potential Origin Suggested Analytical Method
Unreacted Starting Materials Incomplete reaction during synthesis. HPLC, LC-MS[7]
Isomeric Byproducts Side reactions during the imidazole ring formation. HPLC, LC-MS, NMR[7]
Degradation Products Instability of the product under certain pH or temperature conditions. HPLC, LC-MS[8]

| Residual Solvents | Trapped solvents from the reaction or purification process. | Gas Chromatography (GC) |

Table 2: Representative HPLC Parameters for Purity Analysis

Parameter Condition
Instrument HPLC system with a UV detector[4]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)[4]
Gradient Start at 60% A, increase to 90% A over 15 min, hold for 5 min[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[4]

| Injection Volume | 10 µL[4] |

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 20 mL of a diluent (e.g., Acetonitrile:Water, 50:50 v/v) to create a stock solution of 500 µg/mL.

    • Further dilute 1 mL of the stock solution into 100 mL with the diluent to achieve a final concentration of 5 µg/mL for analysis.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters listed in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Data Analysis:

    • Inject the prepared sample.

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying the crude product.

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.

Visualizations

PurificationWorkflow General Purification Workflow for this compound Crude Crude Product Recrystallize Recrystallization Crude->Recrystallize Check1 Purity Check (TLC / HPLC) Recrystallize->Check1 Pure Pure Product (>99%) Check1->Pure  Pure NotPure Impure Check1->NotPure Impure Chromatography Column Chromatography NotPure->Chromatography Check2 Purity Analysis (HPLC) Chromatography->Check2 Check2->Pure  Pure

Caption: General purification workflow from crude material to final pure product.

TroubleshootingWorkflow Troubleshooting Guide for Persistent Impurities start Impurity Detected in Final Product (Post-Recrystallization) q1 Is the impurity peak well-resolved in HPLC? start->q1 a1_yes Optimize Column Chromatography (e.g., change solvent gradient, try different stationary phase) q1->a1_yes Yes a1_no Optimize HPLC Method (e.g., change mobile phase, gradient, or column) q1->a1_no No q2 Is purity still below target? a1_yes->q2 a1_no->q1 Re-analyze identify Identify Impurity Structure (LC-MS / NMR) q2->identify Yes end Achieved Target Purity q2->end No revisit Re-evaluate Synthetic Route to Minimize Byproduct Formation identify->revisit

Caption: Decision tree for troubleshooting persistent impurities after initial purification.

References

Improving the solubility of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges with 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A1: This is a common issue for poorly water-soluble compounds.[1] The compound is highly soluble in the 100% Dimethyl sulfoxide (DMSO) stock but crashes out when the percentage of the organic solvent drops dramatically upon dilution into the aqueous buffer, exceeding its solubility limit in that new environment.[1]

Q2: What is the recommended solvent for creating a high-concentration stock solution?

A2: DMSO is the most widely used and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for initial screening in biological assays.[1][2] It is a powerful aprotic solvent that can typically dissolve benzimidazole derivatives to concentrations in the 10-30 mM range.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically well below 1%. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to confirm that the solvent is not affecting the experimental results.[3]

Q4: How does pH likely affect the solubility of this compound?

A4: The structure contains a benzimidazole ring and a phenylamine group, both of which have basic nitrogen atoms. Therefore, the compound is expected to be a weak base. The solubility of basic compounds generally increases as the pH of the solution decreases (becomes more acidic).[4][5][6][7] This is because the basic nitrogen atoms become protonated at lower pH, forming a more soluble salt form.[1][4][7]

Troubleshooting Guide: Improving Compound Solubility

If you are experiencing compound precipitation, follow this systematic approach, starting with the simplest and quickest methods before proceeding to more complex formulation strategies.

G cluster_0 Initial Problem & Check Start Compound Precipitates in Aqueous Buffer CheckStock Step 1: Verify Stock Solution Is the 100% DMSO stock fully dissolved? (Warm gently to 37°C if needed) Start->CheckStock pH_Adjust Step 2a: Adjust pH Lower buffer pH (e.g., to 6.5) to protonate the basic compound CheckStock->pH_Adjust If stock is clear Cosolvent Step 2b: Use Co-solvents Add 1-5% water-miscible solvent (e.g., Ethanol, PEG 400) to buffer pH_Adjust->Cosolvent End Solubility Improved pH_Adjust->End Success! Surfactant Step 3a: Use Surfactants Add low concentrations (0.01-0.1%) of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) Cosolvent->Surfactant If precipitation persists Cosolvent->End Success! Cyclodextrin Step 3b: Use Cyclodextrins Encapsulate compound with HP-β-CD or SBE-β-CD Surfactant->Cyclodextrin Surfactant->End Success! Salt Step 4a: Salt Formation Synthesize a more soluble salt form (e.g., hydrochloride) Cyclodextrin->Salt For further development Cyclodextrin->End Success! Amorphous Step 4b: Amorphous Dispersions Use techniques like spray drying or hot melt extrusion Salt->Amorphous Alternative approach Amorphous->End Success! G cluster_0 High pH (e.g., > 8.0) cluster_1 Low pH (e.g., < 7.0) Compound_HighpH Compound (Neutral Form) R-NH2 Solubility_Low Low Solubility (Precipitation Risk) Compound_HighpH->Solubility_Low Protonation H+ (Acidic Buffer) Compound_HighpH->Protonation Compound_LowpH Compound (Protonated Form) R-NH3+ Solubility_High Increased Solubility Compound_LowpH->Solubility_High Protonation->Compound_LowpH G Compound Hydrophobic Compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Aqueous Aqueous Buffer Complex->Aqueous Disperses in

References

Technical Support Center: 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine (CAS: 313402-16-3) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in solution?

A1: The primary challenges are related to its low aqueous solubility and potential for instability. As a benzimidazole derivative and an aromatic amine, this compound is inherently hydrophobic. Users may encounter difficulties in achieving desired concentrations in aqueous buffers and may observe precipitation, especially when diluting concentrated stock solutions. Furthermore, aromatic amines can be susceptible to degradation, often indicated by a change in solution color over time.[1][2]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of benzimidazole derivatives. However, it is crucial to use anhydrous DMSO to prevent the introduction of water, which can affect the stability and solubility of the compound.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, often called "solvent shock," can be mitigated by a few techniques. One approach is to perform a serial dilution, where the DMSO stock is first diluted into a smaller volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol, before the final dilution into the aqueous buffer. Another strategy is to add the DMSO stock to the assay buffer while vortexing to ensure rapid and uniform mixing.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, the solubility of benzimidazole derivatives can be pH-dependent. With a predicted pKa of 11.01±0.10, this compound is a weak base. In acidic conditions (pH below its pKa), the amine and benzimidazole nitrogen atoms can become protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to a more acidic range may improve solubility. However, it is essential to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q5: Are there any other methods to enhance the aqueous solubility of this compound?

A5: For challenging cases, solubility enhancers can be employed. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water. Surfactants can also be used to form micelles that encapsulate the compound.

Q6: How should I store solutions of this compound?

A6: Based on supplier recommendations for the solid compound, stock solutions should be stored at 2-8°C. To minimize degradation, it is advisable to protect solutions from light and air. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended. Storing under an inert atmosphere, such as nitrogen or argon, can also help prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution Solvent has absorbed water.Use fresh, anhydrous DMSO for stock solution preparation.
Concentration is too high.Attempt to dissolve a smaller amount of the compound or gently warm the solution.
Color change of solution (e.g., darkening) Degradation of the aromatic amine moiety.Prepare fresh solutions before use. Store stock solutions protected from light and air at 2-8°C. Consider adding a stabilizer like thiourea (0.01-1% by weight) for long-term storage, if compatible with the experimental setup.[1]
Inconsistent experimental results Instability of the compound in the assay medium.Assess the stability of the compound in your specific assay buffer over the time course of the experiment using a method like HPLC.
Incomplete dissolution.Visually inspect the solution for any particulate matter. Consider centrifugation or filtration of the solution before use.

Physicochemical and Biological Data

Property Value
Molecular Formula C₁₃H₁₀ClN₃
Molecular Weight 243.69 g/mol
Predicted Melting Point 209-210 °C
Predicted Boiling Point 513.2 ± 60.0 °C
Predicted pKa 11.01 ± 0.10
Recommended Storage 2-8°C

Note: The physicochemical data presented are predicted values from chemical suppliers and should be confirmed experimentally where critical.

Biological Activity:

Currently, there is limited publicly available information on the specific biological target and mechanism of action of this compound. Benzimidazole derivatives are a well-known class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. Further screening and target identification studies are required to elucidate the specific biological function of this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Accurately weigh the desired amount of the solid compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution in small aliquots at 2-8°C, protected from light.

Protocol 2: Stability Assessment by RP-HPLC

This protocol outlines a general method for assessing the stability of the compound in a given solution.

  • Materials: Prepared solution of the compound, HPLC-grade solvents (e.g., acetonitrile, water), suitable buffer (e.g., phosphate buffer), HPLC system with a C18 column and UV detector.

  • Procedure:

    • Prepare the solution of this compound in the desired buffer or medium at the final experimental concentration.

    • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • The percentage of the compound remaining can be calculated as: (Peak Area at time t / Peak Area at t=0) * 100.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Store Aliquots at 2-8°C dissolve->store dilute Dilute Stock Solution store->dilute assay Add to Assay dilute->assay precipitate Precipitation? assay->precipitate serial_dilution Use Serial Dilution precipitate->serial_dilution adjust_ph Adjust Buffer pH precipitate->adjust_ph add_enhancer Add Solubility Enhancer precipitate->add_enhancer

Caption: Workflow for preparing and troubleshooting solutions of this compound.

stability_assessment Stability Assessment Workflow prep_sol Prepare Solution in Assay Medium t0_hplc Inject t=0 Sample into HPLC prep_sol->t0_hplc incubate Incubate under Experimental Conditions t0_hplc->incubate timepoints Inject Samples at Various Timepoints incubate->timepoints analyze Analyze Peak Area of Parent Compound timepoints->analyze degradation Assess Degradation analyze->degradation

Caption: Workflow for assessing the stability of the compound in solution using HPLC.

References

Optimizing reaction conditions for the synthesis of benzimidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of benzimidazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzimidazole derivatives, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Question: My benzimidazole synthesis reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

Answer:

Low yields are a common challenge in benzimidazole synthesis. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Insufficiency: The catalyst plays a crucial role in promoting the condensation reaction.

    • Solution: Ensure your catalyst is active and from a reliable source. If you suspect catalyst deactivation, try a fresh batch. The amount of catalyst is also critical; insufficient amounts may lead to incomplete conversion. Conversely, an excess can sometimes lead to side reactions. It is advisable to perform small-scale experiments to determine the optimal catalyst loading. A variety of catalysts, from simple acids to metal-based nanoparticles, have been successfully employed.

  • Suboptimal Solvent Choice: The solvent can significantly influence reaction rates and yields.

    • Solution: A solvent screen is highly recommended. Polar protic solvents like methanol and ethanol have been shown to be effective for many benzimidazole syntheses, often leading to higher yields compared to non-polar or aprotic polar solvents.

  • Inappropriate Reaction Temperature and Time: The reaction may be too slow at lower temperatures or side reactions may occur at elevated temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the yield. Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and often improve yields.[1]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use. o-Phenylenediamine is particularly susceptible to oxidation, which can be identified by a change in color. Storing it under an inert atmosphere can help prevent this.

Issue 2: Formation of Multiple Products/Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products in my reaction mixture. How can I improve the selectivity towards the desired benzimidazole derivative?

Answer:

The formation of multiple products is a frequent issue, especially when using aldehydes as the carbonyl source. Here are the common side products and strategies to minimize their formation:

  • Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.

    • Solution:

      • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde, or a slight excess of the diamine.

      • Catalyst Selection: Certain catalysts can enhance selectivity. For example, some Lewis acid catalysts have been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[2][3]

  • Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not cyclize efficiently to the benzimidazole.

    • Solution: The choice of catalyst and reaction conditions is crucial for promoting the intramolecular cyclization. Acid catalysts are often effective in facilitating this step.

  • Oxidation of Starting Material: o-Phenylenediamine can be easily oxidized, leading to colored impurities.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my benzimidazole derivative. What are the best methods to obtain a pure product?

Answer:

Purification can be challenging due to the properties of benzimidazoles and the potential for closely related impurities. Here are some effective purification strategies:

  • Recrystallization: This is often the most effective method for purifying solid benzimidazole derivatives.

    • Solution: A solvent screen is essential to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Solution: The choice of eluent is critical. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. However, some benzimidazoles can be unstable on silica gel. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent or using an alternative stationary phase like alumina can be beneficial.

  • Acid-Base Extraction: Benzimidazoles are basic and this property can be exploited for purification.

    • Solution: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, neutralizing the aqueous layer with a base will precipitate the purified benzimidazole, which can then be collected by filtration.

  • Removal of Colored Impurities: Oxidation of starting materials or side reactions can lead to persistent colored impurities.

    • Solution:

      • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. After a brief period, the charcoal is removed by hot filtration.

      • Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole until a brown precipitate of manganese dioxide is observed. The excess permanganate and the precipitate are then removed by adding a reducing agent like sodium bisulfite until the solution becomes clear.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazole derivatives?

A1: The two most prevalent methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[2] Modern variations of these methods often employ catalysts to improve reaction conditions and yields.

Q2: How does the choice of catalyst affect the synthesis of 2-substituted benzimidazoles?

A2: The catalyst is a critical factor influencing the yield and reaction time. A wide range of catalysts have been reported, including:

  • Acid Catalysts: Simple acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) are effective and inexpensive.

  • Metal-Based Catalysts: Lewis acids such as erbium(III) triflate (Er(OTf)₃) and metal complexes like cobalt(II) acetylacetone have been shown to be highly efficient.[2]

  • Nanoparticle Catalysts: Heterogeneous catalysts like engineered MgO@DFNS and supported gold nanoparticles offer advantages such as high activity and ease of recovery and reuse.[2][4][5]

  • Green Catalysts: In line with the principles of green chemistry, efforts have been made to use environmentally benign catalysts like fruit juices.

Q3: What is the effect of the solvent on the reaction outcome?

A3: The solvent can significantly impact the reaction. Polar protic solvents like methanol and ethanol often provide the best results, leading to high yields of 2-substituted benzimidazoles.[2] However, the optimal solvent can depend on the specific substrates and catalyst being used, making a solvent screen a valuable optimization step. In some cases, solvent-free conditions have also been shown to be effective.

Q4: How can I monitor the progress of my benzimidazole synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and to check for the formation of any side products.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzimidazole

This table summarizes the yield and reaction time for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde using various catalysts under their respective optimized conditions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None EthanolRoom Temp.1660[4]
NH₄Cl CHCl₃Room Temp.494[6]
Co(acac)₂ MethanolRoom Temp.497[2][7]
FeCl₃/Al₂O₃ DMFRoom Temp.specified timeBetter Yield[1]
MgO@DFNS (10 wt%) EthanolRoom Temp.493[4]
Indion 190 resin EthanolRoom Temp.-High[8][9]
Er(OTf)₃ Water10.0835 (1a) + 50 (1b)[3]
Au/TiO₂ CHCl₃:MeOH (3:1)2518Quantitative[5]
H₂SO₄@HTC -80-48-90[10]

Note: "1a" refers to 2-phenyl-1H-benzimidazole and "1b" refers to 1-benzyl-2-phenyl-1H-benzimidazole.

Table 2: Effect of Solvent on the Synthesis of 2-Phenylbenzimidazole

This table illustrates the impact of different solvents on the yield of 2-phenylbenzimidazole synthesized from o-phenylenediamine and benzaldehyde.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄Br Solvent-freeRoom Temp.-20[6]
NH₄Br CHCl₃Room Temp.-40[6]
Co(acac)₂ MethanolRoom Temp.497[2]
Co(acac)₂ EthanolRoom Temp.495[2]
Co(acac)₂ DichloromethaneRoom Temp.485[2]
Co(acac)₂ AcetonitrileRoom Temp.480[2]
FeCl₃/Al₂O₃ DMF25-Better Yield[1]
Ultrasound Methanol--Good Performance[11]
Ultrasound Ethanol--Good Performance[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Cobalt(II) Acetylacetonate

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Cobalt(II) acetylacetonate (Co(acac)₂)

  • Methanol

Procedure:

  • To a stirred solution of o-phenylenediamine (1.05 mmol) in methanol (5 mL), add cobalt(II) acetylacetonate (0.05 mmol).

  • Add benzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product often crystallizes directly from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry to obtain 2-phenyl-1H-benzo[d]imidazole.[2][7]

Protocol 2: Synthesis of a 2-Substituted Benzimidazole using MgO@DFNS Catalyst

Materials:

  • o-phenylenediamine (OPDA)

  • Substituted aldehyde

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction using TLC.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzimidazole.[4]

Mandatory Visualization

Signaling Pathways

experimental_workflow

troubleshooting_logic

EGFR_pathway

PARP_pathway

Microtubule_Inhibition

References

Troubleshooting cell viability issues in assays with 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine and related benzimidazole derivatives in cell viability assays. Given the potential for these compounds to exhibit cytotoxic effects, this guide focuses on addressing issues related to unexpected decreases in cell viability.

Troubleshooting Guide: Low Cell Viability in Assays

Unexpectedly low cell viability can arise from various factors, ranging from the inherent biological activity of the compound to technical errors in the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.

dot

Caption: A workflow diagram for troubleshooting low cell viability.

Question 1: My cell viability has significantly decreased after treatment with this compound. Is this expected?

Many benzimidazole derivatives are investigated for their potential as anti-cancer agents and can induce cell death.[1][2][3] Therefore, a decrease in cell viability is an expected outcome if the compound is biologically active against the cell line you are using. The crucial step is to determine if the observed viability is due to the compound's intrinsic cytotoxic properties or an experimental artifact.

To differentiate between these possibilities, a dose-response experiment is highly recommended. This will help in determining the concentration at which the compound induces a 50% inhibition of cell growth (IC50).

Question 2: How can I be sure that my experimental technique is not the cause of the low cell viability?

Several factors in your experimental setup can contribute to poor cell viability.[4][5][6] Consider the following points:

  • Compound Preparation and Storage: Ensure the compound is dissolved in an appropriate solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic to the cells (typically ≤ 0.5%). Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Culture Health: The health of your cells before starting the assay is critical.[5][6]

    • Contamination: Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma).

    • Cell Density: Both overgrowth and undergrowth of cell cultures can affect viability.[4] Ensure you are seeding the optimal number of cells for your assay duration.

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered responses.

  • Assay Protocol:

    • Reagent Handling: Ensure all assay reagents are stored correctly and are not expired.[4]

    • Incubation Times: Adhere to the recommended incubation times for both the compound treatment and the viability reagent.

    • Plate Handling: Avoid uneven evaporation from wells by ensuring proper humidity in the incubator and consider leaving the outer wells empty.

Question 3: Could the type of cell viability assay I'm using be interfering with the compound?

It is possible for compounds to interfere with certain types of viability assays. For instance, compounds that are colored or that have reducing or oxidizing properties can interfere with metabolic assays like the MTT or resazurin assays.

Troubleshooting Steps:

  • Run a "compound only" control: Add the compound to cell-free media with the viability reagent to see if it directly reacts with the reagent.

  • Use an alternative assay: If interference is suspected, switch to a different viability assay that relies on a different principle. For example, if you are using a metabolic assay, try a membrane integrity assay (e.g., trypan blue exclusion or a commercial cytotoxicity assay that measures lactate dehydrogenase release).

Assay TypePrinciplePotential for Interference
Metabolic Assays (e.g., MTT, MTS, Resazurin) Measures metabolic activity.Can be affected by compounds that alter cellular metabolism or have reducing/oxidizing properties.[7]
Membrane Integrity Assays (e.g., Trypan Blue, LDH) Measures the integrity of the cell membrane.Less prone to chemical interference but trypan blue can be subjective.[5][6]
ATP-Based Assays Quantifies ATP as an indicator of viable cells.Can be affected by compounds that interfere with cellular ATP production.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

  • Inhibition of kinases: Many benzimidazoles are potent inhibitors of various protein kinases involved in cell signaling pathways crucial for cell growth and survival, such as EGFR and BRAF.[1]

  • Disruption of microtubule formation: Some benzimidazoles can interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of apoptosis: Benzimidazole compounds have been shown to induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2]

dot

Signaling_Pathway cluster_pathway Potential Benzimidazole Action Compound Benzimidazole Derivative Kinase Protein Kinase (e.g., EGFR, BRAF) Compound->Kinase inhibits Microtubules Microtubule Polymerization Compound->Microtubules disrupts Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis induces CellGrowth Cell Growth and Proliferation Kinase->CellGrowth promotes Microtubules->CellGrowth enables

Caption: Potential mechanisms of action for benzimidazole derivatives.

Q2: What concentration range should I test for this compound?

If no prior data is available, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 0.01 µM. This will help to identify the dynamic range of the compound's activity and to determine an accurate IC50 value.

Q3: How long should I treat my cells with the compound?

The optimal treatment duration can vary depending on the cell line and the compound's mechanism of action. Common incubation times for cytotoxicity assays are 24, 48, and 72 hours.[8] A time-course experiment can help determine the most appropriate endpoint for your specific experimental system.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the benzimidazole compound in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

References

Minimizing off-target effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BENC-41

A Guide to Minimizing Off-Target Effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine (BENC-41) in Cellular Models

This technical support guide is designed for researchers, scientists, and drug development professionals using this compound, hereafter referred to as BENC-41. As a novel compound with a benzimidazole core, BENC-41 is presumed to function as a kinase inhibitor. This guide provides detailed troubleshooting advice and experimental protocols to help identify, understand, and minimize potential off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a benzimidazole-based inhibitor like BENC-41?

A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For kinase inhibitors like those based on a benzimidazole scaffold, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's biological role.[1]

Q2: My cells treated with BENC-41 are showing a phenotype (e.g., unexpected levels of apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target. What could be the cause?

A: This is a classic sign of a potential off-target effect. The benzimidazole scaffold is known to interact with a variety of kinases, including but not limited to Aurora kinases, CDKs, EGFR, and VEGFR-2.[3] The observed phenotype may be a consequence of inhibiting one or more of these unintended targets. It is crucial to experimentally validate that the observed phenotype is a direct result of on-target inhibition.

Q3: How can I confirm that the observed cellular effect is due to the intended on-target activity of BENC-41?

A: Several established methods can help validate on-target effects:

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1]

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to BENC-41. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1][4]

  • RNAi/CRISPR Knockdown: Compare the phenotype from BENC-41 treatment with the phenotype from knocking down the target protein using RNAi or CRISPR. A high degree of correlation suggests an on-target effect.

Q4: What is the best concentration of BENC-41 to use in my cellular assays to minimize off-target effects?

A: The lowest concentration that produces the desired on-target effect should be used. It is essential to perform a full dose-response curve to determine the optimal concentration range for your specific cell line and endpoint.[4][5] Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets.[1] As a general guideline, potent inhibitors in cell-based assays should have an IC50 value of less than 1 µM.[1]

Troubleshooting Guide

This guide addresses common problems encountered when using BENC-41 in cellular models.

Problem Possible Cause Troubleshooting Steps & Solutions
High Cell Toxicity or Death 1. Concentration Too High: The dose of BENC-41 may be causing general cytotoxicity.[6] 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. On-Target Toxicity: Inhibition of the primary target is lethal to the cells. 4. Off-Target Toxicity: Inhibition of an essential off-target protein is causing cell death.1. Perform a Dose-Response Curve: Determine the IC50 for the on-target effect and use the lowest effective concentration. Assess viability with Trypan Blue or an LDH assay.[6] 2. Optimize Solvent Concentration: Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls.[6] 3. Validate On-Target Effect: Use RNAi/CRISPR to confirm that loss of the target protein phenocopies the inhibitor's effect. 4. Investigate Off-Targets: Use a rescue experiment or a structurally unrelated inhibitor to differentiate on- and off-target effects.[1]
Observed Phenotype Does Not Match Known On-Target Function 1. Off-Target Driven Phenotype: The observed effect is driven by the inhibition of one or more off-target kinases.[1][7] 2. Compound Instability: BENC-41 may be degrading in the culture medium over time.[6]1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[1] 2. Perform a Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[1][4] 3. Conduct Kinase Profiling: Use phosphoproteomics to get a global view of kinase inhibition and identify affected off-target pathways.[1] 4. Check Compound Stability: Assess the stability of BENC-41 in your specific media and incubation conditions. Consider refreshing the media with new compound at regular intervals for long-term experiments.[6]
Inconsistent or Non-Reproducible Experimental Results 1. Experimental Variability: Inconsistent cell density, passage number, or treatment duration.[4] 2. Compound Precipitation: BENC-41 may have poor solubility in your aqueous media.[5]1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and growth phase across all experiments.[4] 2. Verify Solubility: Check the solubility of BENC-41 in your culture medium. Ensure it remains in solution at the working concentration.

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination

This protocol is used to determine the concentration of BENC-41 that inhibits a specific cellular process (e.g., target phosphorylation, cell proliferation) by 50%.

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of BENC-41 serial dilutions in culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the 2x BENC-41 dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Measure the desired endpoint. For proliferation, use an MTT or CellTiter-Glo assay. For target inhibition, lyse the cells and perform a Western blot.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for On-Target Inhibition

This protocol verifies that BENC-41 is inhibiting the phosphorylation of its intended target in a cellular context.

  • Cell Treatment and Lysis: Culture cells to the desired confluency. Treat cells with various concentrations of BENC-41 and a vehicle control for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody against the phosphorylated form of the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify band intensity to determine the reduction in phosphorylation.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Intended Target Kinase Intended Target Kinase Receptor Tyrosine Kinase (RTK)->Intended Target Kinase Activates Off-Target Kinase Off-Target Kinase Receptor Tyrosine Kinase (RTK)->Off-Target Kinase Activates Downstream Effector 1 Downstream Effector 1 Intended Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Intended Phenotype Intended Phenotype Downstream Effector 1->Intended Phenotype Off-Target Phenotype Off-Target Phenotype Downstream Effector 2->Off-Target Phenotype BENC-41 BENC-41 BENC-41->Intended Target Kinase BENC-41->Off-Target Kinase Unintended Inhibition Intended Phenotype\n(e.g., Reduced Proliferation) Intended Phenotype (e.g., Reduced Proliferation) Off-Target Phenotype\n(e.g., Toxicity) Off-Target Phenotype (e.g., Toxicity)

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of BENC-41.

Experimental Workflow Diagram

G start Start: Observe Unexpected Phenotype with BENC-41 dose_response Step 1: Perform Dose-Response Curve (Determine lowest effective concentration) start->dose_response validate_target Step 2: Validate On-Target Inhibition (Western Blot for p-Target) dose_response->validate_target phenotype_match Step 3: Compare Phenotypes (BENC-41 vs. Target Knockdown) validate_target->phenotype_match decision Do Phenotypes Match? phenotype_match->decision on_target Conclusion: Phenotype is Likely On-Target decision->on_target Yes rescue_exp Step 4: Perform Rescue Experiment or Use Structurally Different Inhibitor decision->rescue_exp No off_target Conclusion: Phenotype is Likely Off-Target rescue_exp->off_target G A Problem: High Cell Toxicity B Is DMSO control also toxic? A->B C Reduce DMSO concentration to <=0.1% B->C Yes D Is toxicity dose-dependent? B->D No E Lower BENC-41 concentration. Find lowest effective dose. D->E Yes F Does target knockdown cause toxicity? D->F No G Toxicity is likely ON-TARGET F->G Yes H Toxicity is likely OFF-TARGET F->H No

References

Technical Support Center: Enhancing the Bioavailability of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low bioavailability of this compound?

A1: Like many benzimidazole derivatives, this compound is likely to exhibit poor aqueous solubility, which is a primary determinant of low oral bioavailability.[1][2] The dissolution rate in gastrointestinal fluids is often the rate-limiting step for absorption into the systemic circulation for poorly soluble compounds.[1]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the solubility and, consequently, the bioavailability of poorly soluble drugs.[2][3] For benzimidazole derivatives, the most effective approaches include:

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase aqueous solubility.[4][5][6]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.[2][7]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance dissolution rates.[1][2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[3][7]

  • Prodrug Approach: Chemical modification to create a more soluble prodrug that converts to the active compound in vivo.[8][9]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media.

Cause: Inherent low aqueous solubility of the benzimidazole scaffold.

Troubleshooting Steps:

  • Attempt Cyclodextrin Complexation: This is a widely successful technique for benzimidazoles.[4][5][6][10]

    • Screening: Test complexation with different cyclodextrins such as β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and methyl-β-cyclodextrin.[4][10]

    • Method: Prepare complexes using methods like co-precipitation, freeze-drying, or kneading.

    • Evaluation: Determine the association constant and solubility enhancement through phase-solubility diagrams.[5]

  • Reduce Particle Size:

    • Micronization: Use techniques like jet milling to reduce particle size to the micrometer range.

    • Nanosuspension: Prepare a nanosuspension using high-pressure homogenization or pearl milling to create nanoparticles with a larger surface area.[7]

  • Prepare a Solid Dispersion:

    • Carrier Screening: Select a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC).

    • Method: Use solvent evaporation or melt extrusion to prepare the solid dispersion.[2]

    • Characterization: Analyze the solid-state properties using DSC and XRD to confirm the amorphous state.

Issue 2: Inconsistent or low in vivo exposure in animal models.

Cause: This is often a direct consequence of poor absorption due to low solubility and dissolution.

Troubleshooting Steps:

  • Formulate with a Bioavailability Enhancer:

    • Cyclodextrin Formulation: Administer the compound as a cyclodextrin inclusion complex. Studies on other benzimidazoles like albendazole have shown significant increases in Cmax and AUC with this method.[6]

    • Lipid-Based Formulation (SEDDS): Develop a self-emulsifying drug delivery system. This can improve absorption for lipophilic compounds.[3][7]

  • Consider a Prodrug Strategy:

    • Synthesis: Synthesize a more soluble ester or carbamate prodrug of the parent amine.[8][9]

    • Evaluation: Assess the prodrug's stability in plasma and its conversion rate to the active compound.

Data Presentation

Table 1: Solubility Enhancement of Benzimidazole Derivatives with Cyclodextrins

Benzimidazole DerivativeCyclodextrinFold Increase in SolubilityReference
Albendazoleβ-cyclodextrin223x[4]
Fenbendazoleβ-cyclodextrin432x[4]
AlbendazoleHydroxypropyl-β-cyclodextrin1058x[4]
FenbendazoleHydroxypropyl-β-cyclodextrin1512x[4]
FenbendazoleMethyl-β-cyclodextrin~60,000x[10]
AlbendazoleMethyl-β-cyclodextrin~150,000x[6]
Carbendazimβ-cyclodextrin57% increase[5]

Table 2: Pharmacokinetic Parameters of Albendazole and its Sulfoxide Metabolite with and without Methyl-β-Cyclodextrin Formulation

FormulationAnalyteCmax (µg/mL)Tmax (h)AUC0–48 (h*µg/mL)Reference
Albendazole aloneAlbendazole Sulfoxide2.81350.72[6]
Albendazole-Methyl-β-CD ComplexAlbendazole Sulfoxide10.26119.95[6]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Co-precipitation
  • Molar Ratio Determination: Based on preliminary phase-solubility studies, determine the optimal molar ratio of the drug to cyclodextrin (e.g., 1:1).

  • Dissolution of Cyclodextrin: Dissolve the calculated amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water with stirring.

  • Addition of Drug: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol, DMSO). Add this solution dropwise to the aqueous cyclodextrin solution under continuous stirring.

  • Equilibration: Stir the resulting mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: Cool the aqueous solution to induce precipitation of the inclusion complex. Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and then dry it under vacuum at 40-50°C to a constant weight.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Protocol 2: Phase-Solubility Study
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).

  • Addition of Excess Drug: Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 72 hours or until equilibrium is reached.

  • Sampling and Analysis: After equilibration, centrifuge the samples to separate the undissolved drug. Filter the supernatant through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of the initial linear portion of the phase-solubility diagram can be used to calculate the stability constant (Kc) of the inclusion complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poor Bioavailability of This compound S1 Cyclodextrin Complexation Problem->S1 S2 Particle Size Reduction Problem->S2 S3 Solid Dispersion Problem->S3 S4 Lipid-Based Formulation Problem->S4 E1 In Vitro Dissolution Studies S1->E1 S2->E1 S3->E1 S4->E1 E2 In Vivo Pharmacokinetic Studies E1->E2 Outcome Enhanced Bioavailability E2->Outcome

Caption: Experimental workflow for enhancing the bioavailability of the target compound.

cyclodextrin_complexation cluster_reactants Components cluster_process Complexation Process cluster_product Result Drug Poorly Soluble Drug Molecule Process Formation of Inclusion Complex in Aqueous Solution Drug->Process CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Process Complex Drug-Cyclodextrin Inclusion Complex Process->Complex Solubility Increased Aqueous Solubility & Dissolution Complex->Solubility

References

Addressing resistance mechanisms to benzimidazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to benzimidazole resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My benzimidazole compound is showing reduced efficacy in my cell-based/organismal assay. What is the most common cause of resistance?

A1: The most frequently documented mechanism of benzimidazole resistance is a change in the drug's molecular target, β-tubulin.[1][2][3][4] Specifically, single nucleotide polymorphisms (SNPs) in the β-tubulin gene can lead to amino acid substitutions that prevent the benzimidazole compound from binding effectively.[1][4][5] This disruption of binding inhibits the compound's primary mode of action, which is to interfere with microtubule formation.[2][3][6]

Q2: Which specific mutations in β-tubulin are associated with benzimidazole resistance?

A2: Several key mutations are strongly correlated with resistance. The most commonly cited substitutions occur at codons 167, 198, and 200 of the β-tubulin isotype 1 gene.[4][7] Specific changes like F167Y (phenylalanine to tyrosine), E198A (glutamic acid to alanine), and F200Y (phenylalanine to tyrosine) are well-documented in various parasitic nematodes.[1][4][6][7] A novel mutation, Q134H (glutamine to histidine), has also been identified as conferring resistance in Ancylostoma caninum.[5][7][8]

Q3: Are there other mechanisms of resistance besides β-tubulin mutations?

A3: Yes, while β-tubulin mutations are the primary mechanism, other factors may contribute to reduced drug efficacy. These can include the upregulation of cellular efflux mechanisms, such as ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, and increased metabolism of the drug by the target organism.[1] However, these mechanisms are generally considered secondary to target-site alterations for benzimidazoles.

Q4: How can I confirm if my cell line or parasite strain has developed resistance?

A4: A multi-step approach is recommended. Start with phenotypic assays to quantify the level of resistance, followed by molecular assays to identify the genetic basis.

  • Phenotypic Assays: Determine the half-maximal inhibitory concentration (IC50) using cell viability or growth inhibition assays (e.g., Egg Hatch Assay for helminths). A significant increase in the IC50 value compared to the parental/susceptible strain indicates resistance.[9]

  • Molecular Assays: Use PCR-based methods to sequence the β-tubulin gene. This will allow you to identify any of the known resistance-associated SNPs.[10][11] Real-time PCR assays with specific probes can also be used for rapid detection and quantification of resistance alleles in a population.[11]

Q5: My in vitro results are not translating to my in vivo models. What could be the issue?

A5: Discrepancies between in vitro and in vivo results can arise from several factors related to pharmacokinetics and the complexity of the biological system. Issues to consider include poor oral bioavailability, rapid metabolism of the compound in the host, or insufficient drug concentration reaching the target tissue. It is also possible that the in vivo model has a higher proportion of resistant organisms than the population used for in vitro testing.

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value in Cytotoxicity/Viability Assay

You observe a significantly higher IC50 value for your benzimidazole compound compared to literature values or previous experiments with a susceptible strain.

Workflow for Troubleshooting High IC50 Values

G cluster_Initial Initial Observation cluster_Verify Verification Steps cluster_Investigate Investigation of Resistance cluster_Outcome Potential Outcomes A High IC50 Value Observed B Confirm Compound Integrity (Purity, Storage) A->B Step 1 C Check Assay Protocol (Cell density, Incubation time) B->C D Use Control Susceptible Strain C->D E Perform Molecular Analysis (Sequence β-tubulin gene) D->E If controls are valid I Experimental Artifact Identified D->I If controls fail G Resistance Mutation Identified (e.g., F200Y) E->G Mutation detected H No Mutation Found (Investigate other mechanisms e.g., efflux pumps) E->H No mutation detected F Quantify Target Gene Expression G->F

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

Possible Causes & Solutions:

  • Cause 1: Compound Degradation.

    • Troubleshooting: Verify the purity and integrity of your benzimidazole compound using methods like HPLC. Ensure it has been stored correctly (e.g., protected from light, appropriate temperature).

  • Cause 2: Experimental Protocol Error.

    • Troubleshooting: Review your protocol meticulously. Confirm cell seeding density, drug concentration range, incubation times, and reagent preparation. Run the assay with a known susceptible (parental) cell line or organism as a positive control for drug activity.

  • Cause 3: Acquired Resistance.

    • Troubleshooting: If the above are ruled out, the population has likely acquired resistance.

      • Molecular Confirmation: Extract DNA from the resistant population and amplify the β-tubulin isotype 1 gene via PCR. Sequence the product to check for SNPs at codons 134, 167, 198, and 200.[7][10]

      • Explore Other Mechanisms: If no β-tubulin mutations are found, consider investigating other mechanisms. Use RT-qPCR to assess the expression levels of known drug efflux pump genes (e.g., ABC transporters).

Issue 2: Inconsistent Results in Fecal Egg Count Reduction Test (FECRT)

Your FECRT results show high variability or lower-than-expected efficacy, suggesting potential resistance, but the results are not definitive.

Possible Causes & Solutions:

  • Cause 1: Low Level of Resistance.

    • Explanation: Phenotypic assays like FECRT and the Egg Hatch Assay may not reliably detect resistance until the frequency of resistant individuals is 25-50% of the total population.[12][13][14] Your inconsistent results could be indicative of an emerging resistance problem.

    • Solution: Supplement the FECRT with a more sensitive molecular test. Use a quantitative PCR (qPCR) or droplet digital PCR (ddPCR) assay to determine the allele frequency of resistance-conferring SNPs within the parasite population.[11][15] This can provide a more accurate, quantitative measure of resistance before it becomes phenotypically dominant.

  • Cause 2: Improper Dosing or Administration.

    • Troubleshooting: Review the dosing calculations and administration technique to rule out under-dosing, which can lead to treatment failure and contributes to the selection for resistance.[16]

  • Cause 3: Presence of Multiple Parasite Species.

    • Troubleshooting: Ensure the species being targeted is the dominant one in the infection, as different species can have different susceptibilities to benzimidazoles.

Data Presentation

Table 1: Common β-Tubulin Mutations and Associated Benzimidazole Resistance

This table summarizes key single nucleotide polymorphisms (SNPs) in the β-tubulin gene that have been proven to confer resistance to benzimidazole compounds.

Codon PositionAmino Acid ChangeNucleotide ChangeAssociated Parasite ExamplesReference
134Q -> H (Glutamine -> Histidine)CAA -> CATAncylostoma caninum[7][8]
167F -> Y (Phenylalanine -> Tyrosine)TTC -> TACHaemonchus contortus, Ancylostoma caninum[4][7]
198E -> A (Glutamic Acid -> Alanine)GAA -> GCAHaemonchus contortus, Trichostrongylus colubriformis[4][7]
200F -> Y (Phenylalanine -> Tyrosine)TTC -> TACHaemonchus contortus, Caenorhabditis elegans[1][6][11]

Table 2: Comparison of Benzimidazole Resistance Detection Methods

Assay MethodTypePrincipleTypical TurnaroundKey AdvantageKey Limitation
Fecal Egg Count Reduction Test (FECRT)In vivoCompares parasite egg counts before and after treatment.10-14 daysReflects clinical efficacy.Insensitive to low levels of resistance.[13][14]
Egg Hatch Assay (EHA)In vitroDetermines the concentration of drug needed to inhibit 50% of eggs from hatching (IC50).3-5 daysQuantitative measure of resistance level.May not detect resistance below 25% frequency.[12]
PCR with SequencingMolecularAmplifies and sequences the β-tubulin gene to identify resistance SNPs.1-2 daysDirectly identifies the genetic basis of resistance.May not detect novel, uncharacterized mutations.
Real-Time PCR (qPCR/ddPCR)MolecularQuantifies the frequency of known resistance alleles in a population.< 1 dayHighly sensitive and quantitative; detects low-frequency resistance.[11][15]Requires specific primers and probes for known mutations.

Signaling Pathways and Mechanisms

The primary mechanism of benzimidazole action and resistance is a direct drug-target interaction rather than a complex signaling cascade.

Diagram of Benzimidazole Action and Resistance Mechanism

G cluster_susceptible Susceptible Cell cluster_resistant Resistant Cell BZ Benzimidazole Compound Tubulin_S β-Tubulin (Wild-Type) BZ->Tubulin_S Binds Microtubule_S Microtubule Polymerization BZ->Microtubule_S Inhibits Tubulin_S->Microtubule_S Forms Function_S Cell Division, Nutrient Absorption Microtubule_S->Function_S Enables Death_S Cell Death Microtubule_S->Death_S Disruption leads to BZ_R Benzimidazole Compound Tubulin_R Mutated β-Tubulin (e.g., F200Y) BZ_R->Tubulin_R Binding Failed Microtubule_R Microtubule Polymerization Tubulin_R->Microtubule_R Forms Function_R Normal Cell Function Microtubule_R->Function_R Enables Survival_R Cell Survival Function_R->Survival_R

Caption: Benzimidazole action in susceptible vs. resistant cells.

Key Experimental Protocols

Protocol 1: Generating a Benzimidazole-Resistant Cell Line

This protocol describes a general method for inducing resistance in a cell line through continuous, escalating drug exposure.[9]

  • Determine Initial IC50: Perform a baseline cytotoxicity assay to determine the IC50 of the parental (susceptible) cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the benzimidazole compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for death. When the surviving cells resume proliferation (typically after 1-3 weeks), subculture them.

  • Escalate Concentration: Once the cells are stably growing, increase the drug concentration in the medium. A typical increase is 1.5 to 2.0-fold.[9] If significant cell death occurs, reduce the incremental increase to 1.1 to 1.5-fold.

  • Repeat and Freeze Stocks: Repeat the process of monitoring, subculturing, and dose escalation. It is critical to freeze cell stocks at each successful concentration step to have backups.[9]

  • Confirm Resistance: After several months of selection (aiming for a final concentration >10x the initial IC50), confirm the new, higher IC50 of the resistant cell line using a standard cytotoxicity assay and compare it to the parental line.[9]

  • Characterize Mechanism: Proceed with molecular analysis (β-tubulin sequencing) to identify the resistance-conferring mutation(s).

Protocol 2: PCR Amplification and Sequencing of β-Tubulin Gene

This protocol provides a framework for identifying mutations in the β-tubulin gene.

  • DNA Extraction: Isolate genomic DNA from your cell line or organism population (e.g., parasite eggs, larvae, or adult worms) using a suitable commercial kit or standard protocol.

  • Primer Design: Design PCR primers that flank the regions of the β-tubulin isotype 1 gene containing the codons of interest (134, 167, 198, 200).

  • PCR Amplification:

    • Set up a standard PCR reaction containing:

      • 50-100 ng of genomic DNA

      • 10 µM of each forward and reverse primer

      • dNTP mix

      • High-fidelity DNA polymerase and corresponding buffer

    • Use the following typical thermal cycling conditions, optimizing the annealing temperature (Ta) based on your primers:

      • Initial Denaturation: 95°C for 5 minutes

      • 35-40 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: (Ta)°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 5 minutes

  • Verify Amplicon: Run the PCR product on an agarose gel to confirm a band of the expected size.

  • Purify and Sequence: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing using both the forward and reverse primers.

  • Analyze Sequence: Align the resulting sequences with a wild-type reference sequence to identify any single nucleotide polymorphisms (SNPs) at the key codons.

References

Refining analytical detection limits for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on refining analytical detection limits for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of this compound?

A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a recommended starting point due to its robustness and common availability. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) may also be a viable option, potentially requiring derivatization to improve volatility and thermal stability.

Q2: I am observing significant peak tailing in my HPLC analysis. What are the likely causes and solutions?

A2: Peak tailing for a compound like this compound, which contains a basic benzimidazole moiety, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the analyte, which can reduce interactions with silanol groups.

  • Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Column Selection: Employing a column with end-capping or a different stationary phase (e.g., a polymer-based or phenyl column) can minimize these secondary interactions.

Q3: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect for this compound?

A3: While specific data for this compound is not widely published, based on analyses of similar benzimidazole derivatives, you can expect the following ranges:

  • HPLC-UV/DAD: LODs in the range of 1-10 µg/kg and LOQs from 5-20 µg/kg are often achievable.[1]

  • LC-MS/MS: This technique offers significantly lower detection limits, with LODs potentially below 1 µg/kg and LOQs around 1-10 µg/kg.[2][3]

These values are highly dependent on the sample matrix, instrumentation, and method optimization.

Troubleshooting Guides

HPLC Method Development and Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols.Lower mobile phase pH; add a competitive base (e.g., TEA); use an end-capped or alternative chemistry column.
Column overload.Reduce sample concentration or injection volume.
High Backpressure Blockage in the system (e.g., column frit, tubing).Backflush the column (if permissible); check and replace tubing; filter samples and mobile phases.[4]
Mobile phase viscosity.Consider a less viscous mobile phase or increase the column temperature.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mobile phase mixing and degassing; check the pump for leaks or bubbles.
Unstable column temperature.Use a column oven to maintain a consistent temperature.
Low Sensitivity Suboptimal detection wavelength.Determine the UV maximum absorbance (λmax) of the analyte for optimal sensitivity.
Inefficient sample extraction and cleanup.Optimize the sample preparation procedure to minimize matrix effects and improve recovery.
GC-MS Method Development and Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
No or Poor Peak Response Thermal degradation of the analyte in the injector.Optimize injector temperature; consider derivatization to increase thermal stability.
Adsorption of the analyte in the column.Use a deactivated column specifically designed for amine analysis.
Peak Tailing Active sites in the GC system (injector liner, column).Use a deactivated liner; ensure the column is properly conditioned.
Poor Reproducibility Inconsistent derivatization.Optimize derivatization reaction conditions (time, temperature, reagent concentration).

Experimental Protocols

Protocol 1: HPLC-UV/DAD Method for Quantification
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution can be effective. For example:

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile.

      • Start with a higher percentage of Solvent A and gradually increase Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of the compound (to be determined, but typically in the 280-310 nm range for benzimidazoles).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to create calibration standards ranging from the expected LOQ to a concentration that covers the anticipated sample range.

  • Sample Preparation (e.g., from a biological matrix):

    • Extraction: Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. For LLE, an organic solvent like ethyl acetate at a basic pH can be effective. For SPE, a mixed-mode cation exchange cartridge could be suitable.

    • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase composition.

    • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
  • Chromatographic Conditions:

    • Utilize similar HPLC conditions as in Protocol 1, but a smaller particle size column (e.g., ≤ 3 µm) and a lower flow rate may be beneficial for improved separation and sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective due to the basic nitrogen atoms in the benzimidazole ring.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Presentation

Table 1: Hypothetical Performance Data for HPLC-UV/DAD Method

ParameterResult
Linearity (r²)> 0.995
LOD5 µg/kg
LOQ15 µg/kg
Recovery85-105%
Precision (%RSD)< 10%

Table 2: Hypothetical Performance Data for LC-MS/MS Method

ParameterResult
Linearity (r²)> 0.998
LOD0.5 µg/kg
LOQ1.5 µg/kg
Recovery90-110%
Precision (%RSD)< 5%

Visualizations

Experimental Workflow for Sample Analysis

experimental_workflow sample_collection Sample Collection sample_prep Sample Preparation (LLE or SPE) sample_collection->sample_prep analysis Instrumental Analysis (HPLC or LC-MS/MS) sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing report Reporting data_processing->report

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Logic for HPLC Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_column Is the column suitable for basic compounds? start->check_column check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No use_endcapped_column Use end-capped or alternative chemistry column check_column->use_endcapped_column Yes check_concentration Is the sample concentration too high? check_mobile_phase->check_concentration No lower_ph Lower mobile phase pH (e.g., < 3) check_mobile_phase->lower_ph Yes add_tea Add competitive base (e.g., TEA) check_mobile_phase->add_tea Consider dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample Yes

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Validation & Comparative

Unveiling the Potential of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is perpetual. A promising candidate, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, is emerging from the vast chemical space of benzimidazole derivatives, a scaffold renowned for its diverse pharmacological activities. This guide offers a comparative analysis of this compound against established drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential efficacy, supported by experimental data and detailed methodologies.

While direct experimental data for this compound is not yet publicly available, the extensive body of research on structurally similar 2-arylbenzimidazoles strongly suggests a significant potential for anti-inflammatory activity. This analysis, therefore, positions the compound against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and the COX-2 inhibitor, Celecoxib, to provide a relevant benchmark for future in vitro and in vivo evaluations.

Postulated Therapeutic Target and Mechanism of Action

Based on in silico and in vitro studies of analogous compounds, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The logical pathway for this proposed mechanism is outlined below.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Drug Intervention Inflammatory\nStimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory\nStimuli->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Metabolism COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Metabolism Prostaglandins\n(Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins\n(Physiological) Prostaglandins\n(Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins\n(Inflammatory) Inflammation Inflammation Prostaglandins\n(Inflammatory)->Inflammation 3-(1H-Benzoimidazol-2-yl)-\n4-chloro-phenylamine 3-(1H-Benzoimidazol-2-yl)- 4-chloro-phenylamine 3-(1H-Benzoimidazol-2-yl)-\n4-chloro-phenylamine->COX-2 (Inducible) Inhibition (Hypothesized) Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibition Ibuprofen->COX-2 (Inducible) Inhibition Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Selective Inhibition

Caption: Proposed anti-inflammatory signaling pathway and points of intervention.

Comparative Efficacy Data

To establish a benchmark for the evaluation of this compound, the following table summarizes the reported efficacy data for Ibuprofen and Celecoxib.

DrugTarget(s)IC50 (COX-1)IC50 (COX-2)Therapeutic Indication
Ibuprofen COX-1, COX-2~13 µM~344 µMPain, Fever, Inflammation
Celecoxib COX-2~15 µM~0.04 µMOsteoarthritis, Rheumatoid Arthritis, Acute Pain
This compound COX-2 (Hypothesized)To be determinedTo be determinedAnti-inflammatory (Postulated)

Note: IC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in determining the efficacy of this compound and comparing it to existing drugs.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl buffer containing necessary co-factors like hematin and glutathione.

  • Test Compound Preparation: Dissolve this compound, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a further period to allow for prostaglandin E2 (PGE2) production.

    • Stop the reaction using a suitable reagent (e.g., a solution of HCl).

  • Detection: Measure the amount of PGE2 produced using a commercial Prostaglandin E2 EIA Kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents: Enzyme, Buffer, Substrate C Add Enzyme and Compound to Plate A->C B Prepare Test Compound Dilutions B->C D Pre-incubate C->D E Add Substrate (Arachidonic Acid) D->E F Incubate E->F G Stop Reaction F->G H Measure PGE2 Production (EIA) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Experimental workflow for COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute inflammation model.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice of a specific weight range.

  • Test Compound Administration: Administer this compound, Ibuprofen, and Celecoxib orally or intraperitoneally at various doses. A control group receives the vehicle only.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximum effect).

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis A Animal Acclimatization B Administer Test Compounds/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate % Edema Inhibition D->E F Determine Dose-Response E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Future Directions

The presented comparative framework provides a robust starting point for the evaluation of this compound. Future research should focus on conducting the outlined experiments to generate direct comparative data. Furthermore, comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential to assess the drug-like properties and safety profile of this promising compound. The exploration of its efficacy in chronic inflammation models and the elucidation of its precise molecular interactions with its target will further clarify its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a predictive analysis of a novel compound. The efficacy and safety of this compound have not been established in clinical trials.

Structure-activity relationship (SAR) studies of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1] This is attributed to its structural similarity to endogenous purines, allowing for interactions with various biological targets.[2] This guide provides a comparative analysis of a series of 2-phenyl-1H-benzo[d]imidazole analogs, focusing on their structure-activity relationships (SAR) as anticancer agents, with a primary mechanism of action identified as the inhibition of human topoisomerase I.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro growth inhibitory activity (GI50) of a series of synthesized 2-phenyl-1H-benzo[d]imidazole derivatives against a panel of 60 human cancer cell lines. The data highlights the impact of substitutions on the phenyl ring and the benzimidazole core on anticancer potency.

Compound IDRR'Mean GI50 (µM)
11a HH0.85
11b 4-OCH3H>100
11c 4-ClH1.22
11d 4-NO2H1.58
12a H5-CN0.76
12b 4-OCH35-CN0.69
12c 4-Cl5-CN1.15
12d 4-NO25-CN1.33

Structure-Activity Relationship (SAR) Insights

Analysis of the data reveals several key SAR trends for this series of 2-phenyl-1H-benzo[d]imidazole analogs:

  • Substitution on the Phenyl Ring: Unsubstituted analog 11a demonstrated potent anticancer activity. Introduction of an electron-donating group (4-OCH3) in 11b resulted in a significant loss of activity. In contrast, electron-withdrawing groups like 4-Cl (11c ) and 4-NO2 (11d ) maintained good, albeit slightly reduced, activity compared to the unsubstituted analog.

  • Substitution on the Benzimidazole Core: The introduction of a cyano group at the 5-position of the benzimidazole ring (series 12a-d ) generally led to a slight enhancement or maintenance of anticancer activity compared to their respective counterparts in series 11 .

  • Combined Effects: The most potent compounds in this series were 12a and 12b . Compound 12b , featuring a 4-methoxy group on the phenyl ring and a 5-cyano group on the benzimidazole core, exhibited the lowest mean GI50 value, suggesting a synergistic or favorable interaction of these substituents.

Experimental Protocols

General Synthesis of 2-Phenyl-1H-benzo[d]imidazole Derivatives

The synthesis of the title compounds was achieved through a condensation reaction. A mixture of the appropriately substituted o-phenylenediamine (1 mmol) and the corresponding benzaldehyde (1 mmol) was refluxed in ethanol (10 mL) in the presence of a catalytic amount of an oxidizing agent such as sodium metabisulfite. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and purified by recrystallization to afford the desired 2-phenyl-1H-benzo[d]imidazole analogs.[3]

In Vitro Anticancer Activity Assay (NCI-60 Cell Line Screen)

The synthesized compounds were evaluated for their in vitro anticancer activity by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[3]

  • Cell Preparation: The cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells were seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds were then added at a single concentration (e.g., 10 µM) and incubated for an additional 48 hours.

  • Endpoint Measurement: After the incubation period, the cells were fixed with trichloroacetic acid, and cell viability was determined using the sulforhodamine B (SRB) assay. The absorbance was read on an automated plate reader.

  • Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) was calculated from dose-response curves for each compound against each cell line. The mean GI50 across all cell lines was then determined.[3]

Mechanism of Action: Topoisomerase I Inhibition

Several benzimidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and transcription.[1][3] Inhibition of this enzyme leads to DNA damage and ultimately induces apoptosis in cancer cells.

DNA Relaxation Assay for Topoisomerase I Activity
  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, purified human Topo I, and the test compound at various concentrations is prepared in a suitable assay buffer.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic relaxation of the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. A decrease in the amount of relaxed DNA compared to the control indicates inhibition of Topo I activity.[3]

Visualizing the SAR Workflow and Biological Pathway

The following diagrams illustrate the general workflow for the structure-activity relationship studies and the simplified signaling pathway for Topoisomerase I-mediated apoptosis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Substituted o-Phenylenediamines & Benzaldehydes synthesis Condensation Reaction start->synthesis analogs Library of 2-Phenyl-1H- benzo[d]imidazole Analogs synthesis->analogs screening NCI-60 Cancer Cell Line Screening analogs->screening activity Quantitative Data (GI50 Values) screening->activity sar Structure-Activity Relationship (SAR) Analysis activity->sar lead Identification of Lead Compounds sar->lead

General workflow for SAR studies of benzimidazole analogs.

TopoI_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm drug Benzimidazole Analog topoi Topoisomerase I drug->topoi Inhibition relaxed_dna Relaxed DNA topoi->relaxed_dna Relaxes dna_damage DNA Strand Breaks topoi->dna_damage leads to dna Supercoiled DNA dna->topoi caspases Caspase Activation dna_damage->caspases activates apoptosis Apoptosis caspases->apoptosis

Simplified pathway of Topoisomerase I inhibition leading to apoptosis.

References

Validating the Mechanism of Action of Benzimidazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. While specific data on the compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is not extensively available in public literature, the broader class of benzimidazole derivatives has been the subject of intensive research, particularly in oncology. This guide provides a comparative overview of the validated mechanisms of action for various anticancer benzimidazole derivatives, supported by experimental data and detailed protocols.

Diverse Mechanisms of Action of Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through multiple pathways, making them a versatile class of therapeutic agents. The primary mechanisms of action include the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of key signaling kinases.[1][2][3][4][5]

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives, such as mebendazole and albendazole, function as antimitotic agents by binding to tubulin and inhibiting its polymerization into microtubules.[1] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1][3]

  • Kinase Inhibition: A significant number of benzimidazole compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include:

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are often overexpressed or mutated in tumors.[5][6] Inhibition of these RTKs can block downstream signaling pathways like PI3K/AKT and MAPK/ERK.[5]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, for instance CDK4/6, by certain benzimidazoles leads to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][7]

  • Induction of Apoptosis: Benzimidazole derivatives can trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][2] This can be a direct effect or a consequence of other mechanisms like cell cycle arrest or DNA damage.

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and subsequent cell death.[5]

  • Anti-angiogenesis: By inhibiting kinases like VEGFR, certain benzimidazoles can suppress the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.[3]

The following diagram illustrates the major signaling pathways targeted by benzimidazole derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Benzimidazoles_Tubulin Benzimidazoles Benzimidazoles_Tubulin->Tubulin Inhibition of Polymerization Benzimidazoles_Kinase Benzimidazoles Benzimidazoles_Kinase->RTK Inhibition Benzimidazoles_Kinase->RAF Inhibition CellCycle Cell Cycle Progression CDK CDK CDK->CellCycle Benzimidazoles_CDK Benzimidazoles Benzimidazoles_CDK->CDK Inhibition Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Compound Incubate_24h_1->Treat_Cells Incubate_Time Incubate (24/48/72h) Treat_Cells->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizer Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Protein_Extraction Protein Extraction from Treated Cells Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis Detection->Analysis End End Analysis->End

References

Cross-validation of in vitro and in silico results for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've started searching for experimental and computational data on 3-(1H-Benzoimidazol-2-yl)-4- chloro-phenylamine, specifically focusing on "in vitro" and "in silico" studies. I'm now looking for detailed experimental details related to the compound's behavior.

Refining Search Strategies

I am now focusing on refining my search queries. I will be looking for both in vitro and in silico studies for the target compound. I plan to use specific terms like "experimental protocols" and "computational docking methodology" to get more granular data. Furthermore, I will be searching for alternative compounds to allow for broader comparisons. I hope to eventually compile all of this information into a useful comparison guide, including some helpful tables.

Reviewing Search Results

I've hit a snag with the initial search for that specific compound. The query, as entered, didn't turn up direct hits in vitro or in silico. My focus has shifted towards the wealth of benzimidazole derivatives unearthed, particularly those with substitutions at varying positions. I'm now cross-referencing these findings.

Targeting the Specific Compound

A Comparative Analysis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine and its Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide presents a comparative analysis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine and its positional isomers, focusing on their potential as anticancer agents and kinase inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, this report synthesizes information on structurally related benzimidazole derivatives to provide insights into its potential efficacy and mechanisms of action.

Structure-Activity Relationship and Positional Isomerism

The biological activity of 2-phenylbenzimidazole derivatives is significantly influenced by the substitution pattern on both the benzimidazole core and the 2-phenyl ring. The position of the amino and chloro groups on the phenyl ring of this compound is critical in determining its interaction with biological targets.

Positional isomers of this compound, such as those with the chloro and amino groups at different positions on the phenyl ring, are expected to exhibit varied biological activities. For instance, the electronic and steric properties of the substituents can affect the molecule's ability to bind to the ATP-binding pocket of kinases or interact with other cellular targets. Structure-activity relationship (SAR) studies on benzimidazole derivatives have shown that the placement of electron-withdrawing or electron-donating groups can modulate their anticancer and kinase inhibitory potential.[1][2][3][4][5]

Comparative Biological Activity of Related Benzimidazole Derivatives

To extrapolate the potential activity of this compound and its isomers, we can analyze the reported activities of structurally similar compounds. The following table summarizes the in vitro cytotoxicity of various 2-substituted benzimidazole derivatives against several cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-nitrophenyl)benzimidazoleA549, MDA-MB-231, PC3Low µM range[2]
2-(3,4,5-trimethoxyphenyl)benzimidazoleMDA-MB-231Strong cytotoxicity[2]
Benzimidazole-2-carboxamide derivativeNot specified2.55[2]
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10)MDA-MB-231, SKOV3, A5491.18, 6.98, 3.31[6]
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13)MDA-MB-231, SKOV3, A5492.90, 4.35, 5.30[6]
2-(5-Chloro-1H-benzoimidazol-2-yl)-phenolMDA-MB-23110.7[7]
2-(5-Chloro-1H-benzoimidazol-2-yl)-phenol derivative (Compound 23)MDA-MB-2317.08[7]
2-(5-Chloro-1H-benzoimidazol-2-yl)-phenol derivative (Compound 25)MDA-MB-2316.61[7]
Novel benzimidazole derivative (Compound 5)MCF-7, DU-145, H69AR17.8, 10.2, 49.9 (µg/mL)[8]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.

Synthesis of 2-(Substituted-phenyl)benzimidazole Derivatives

A general method for the synthesis of 2-phenylbenzimidazole derivatives involves the condensation of an o-phenylenediamine with a substituted benzaldehyde.[7]

Materials:

  • Substituted o-phenylenediamine

  • Substituted benzaldehyde

  • Ethanol

  • Water

  • Sodium metabisulfite

Procedure:

  • Dissolve the substituted o-phenylenediamine (2 mmol) and the substituted benzaldehyde (2 mmol) in a mixture of ethanol and water (9:1 v/v).

  • Add sodium metabisulfite (2 mmol) to the solution.

  • Stir the suspension at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate and evaporate the filtrate under reduced pressure.

  • Wash the crude product with water and n-hexane.

  • Dry the final product in a vacuum.

  • Purify the product by column chromatography or crystallization as needed.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the old medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Visualizations

To aid in the understanding of the potential mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Cell Proliferation Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->RTK

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by benzimidazole-based kinase inhibitors.

G cluster_workflow Experimental Workflow Start Compound Synthesis & Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Kinase_Inhibition Kinase Inhibition Assays Determine_IC50->Kinase_Inhibition Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Kinase_Inhibition->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

References

Benchmarking the antimicrobial spectrum of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 2-arylbenzimidazole derivatives, with a focus on structures akin to 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally similar 2-(substituted phenyl)benzimidazole compounds to provide a robust benchmark against established antimicrobial agents.

Executive Summary

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial properties.[1][2] The core structure, a fusion of benzene and imidazole rings, serves as a versatile scaffold for the development of novel therapeutic agents.[1] This guide synthesizes in vitro antimicrobial activity data for various 2-phenylbenzimidazole derivatives, comparing their efficacy against standard antibacterial and antifungal drugs like Ciprofloxacin and Fluconazole. The presented data, primarily Minimum Inhibitory Concentration (MIC) values, is collated from multiple studies to offer a comprehensive overview for researchers in the field of antimicrobial drug discovery.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the 2-phenyl ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-(substituted phenyl)benzimidazole derivatives against a panel of pathogenic bacteria and fungi. These values are compared with those of standard antimicrobial agents to benchmark their potency.

Table 1: Antibacterial Activity of 2-(Substituted Phenyl)benzimidazole Derivatives (MIC in µg/mL)

Compound/DrugGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusStreptococcus faecalis
2-(m-fluorophenyl)-5-methylbenzimidazole 7.81[3]-
2-(4-chlorophenyl)-1H-benzimidazole derivative (N23) 2.65 (µM)[4]-
2-(2,5-dichlorophenyl)-1H-benzimidazole derivative (N25) 2.65 (µM)[4]-
N-alkylated-2-(4-chlorophenyl)-1H-benzimidazole (2g) 4[5]8[5]
Ciprofloxacin (Standard) 8-16[6]-

Note: MIC values may vary based on the specific strain and experimental conditions. Some data presented in µM has been noted accordingly.

Table 2: Antifungal Activity of 2-(Substituted Phenyl)benzimidazole Derivatives (MIC in µg/mL)

| Compound/Drug | Fungal Strains | | :--- | :---: | :---: | | | Candida albicans | Aspergillus niger | | 2-(fluorophenyl)benzimidazole derivatives | - | - | | N-alkylated-2-phenylbenzimidazole derivatives (1b, 1c, 2e, 2g) | 64[5] | 64[5] | | Fluconazole (Standard) | 4-128[6] | - |

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method and the agar well diffusion method to determine the Minimum Inhibitory Concentration (MIC) and zones of inhibition, respectively.

Broth Microdilution Method

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Procedure:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds and standard drugs are prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.[8]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, commonly a 0.5 McFarland standard.[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism and medium, no drug) and negative (medium only) growth controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 48-72 hours for fungi).[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[8]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[10]

Procedure:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Spreading: A standardized microbial suspension is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[11]

  • Application of Test Substance: A defined volume of the test compound solution is added to each well.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are used.[12]

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the antimicrobial susceptibility testing methods described.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Read MIC Values (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using the Broth Microdilution Method.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Agar Plates D Spread Inoculum on Agar Surface A->D B Prepare Microbial Inoculum B->D C Prepare Test Compound Solutions F Add Test Solutions to Wells C->F E Create Wells in Agar D->E E->F G Incubate Plates F->G H Measure Zones of Inhibition (mm) G->H

Caption: Workflow for the Agar Well Diffusion Method.

Concluding Remarks

The compiled data indicates that 2-arylbenzimidazole derivatives, particularly those with halogen substitutions on the phenyl ring, exhibit promising antibacterial and antifungal activities. In several instances, the potency of these compounds is comparable to or exceeds that of standard drugs like Ciprofloxacin. The structure-activity relationship (SAR) studies suggest that the antimicrobial spectrum can be fine-tuned by altering the substituents on the benzimidazole core and the 2-phenyl ring.[3] This comparative guide serves as a valuable resource for researchers and scientists engaged in the discovery and development of new antimicrobial agents, providing a foundation for further investigation and optimization of the benzimidazole scaffold.

References

Head-to-Head Comparison of Synthetic Routes for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Benzimidazole Intermediate

The targeted synthesis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, a crucial scaffold in medicinal chemistry, can be approached through several strategic pathways. This guide provides a head-to-head comparison of two primary synthetic routes, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs. The routes under consideration are the direct condensation of an amino-substituted benzoic acid and a two-step approach involving a nitro-substituted intermediate followed by reduction.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Direct CondensationRoute B: Nitro-Intermediate & Reduction
Starting Materials o-Phenylenediamine, 2-Amino-5-chlorobenzoic acido-Phenylenediamine, 5-Chloro-2-nitrobenzoic acid
Number of Steps 12
Key Reactions Phillips Benzimidazole SynthesisPhillips Benzimidazole Synthesis, Nitro Group Reduction
Potential Advantages More atom-economical, shorter overall process.Potentially higher overall yield, avoids potential side reactions with the free amine.
Potential Challenges Potential for side reactions involving the amino group, potentially lower yield.Requires an additional reduction step, handling of potentially hazardous nitro compounds.

Synthetic Route Comparison

G cluster_A Route A: Direct Condensation cluster_B Route B: Nitro-Intermediate & Reduction A_start o-Phenylenediamine + 2-Amino-5-chlorobenzoic acid A_reaction Phillips Condensation (Acid Catalyst, Heat) A_start->A_reaction One-Pot A_product This compound A_reaction->A_product B_start o-Phenylenediamine + 5-Chloro-2-nitrobenzoic acid B_step1 Phillips Condensation (Acid Catalyst, Heat) B_start->B_step1 B_intermediate 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole B_step1->B_intermediate B_step2 Nitro Group Reduction (e.g., Fe/NH4Cl or Zn/NaOH) B_intermediate->B_step2 B_product This compound B_step2->B_product

Figure 1: Comparative workflow of the two primary synthetic routes for this compound.

Experimental Protocols

Route A: Direct Condensation via Phillips Benzimidazole Synthesis

The Phillips condensation provides a direct, one-step method to the target compound. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][2][3]

Procedure:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 2-amino-5-chlorobenzoic acid (1 equivalent) is prepared.

  • A suitable acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid, is added to the mixture.[2]

  • The reaction mixture is heated to a temperature typically ranging from 100°C to 180°C for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as 10% sodium hydroxide solution, until alkaline.

  • The precipitated crude product is collected by filtration, washed with cold water, and dried.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Route B: Two-Step Synthesis via a Nitro-Intermediate

This route involves the initial formation of a nitro-substituted benzimidazole, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole

The first step is a Phillips condensation reaction.[4][5]

Procedure:

  • o-Phenylenediamine (1 equivalent) and 5-chloro-2-nitrobenzoic acid (1 equivalent) are combined in a round-bottom flask.

  • An acid catalyst, such as polyphosphoric acid or o-phosphoric acid, is added. A typical reaction involves heating the mixture at around 200°C for 2-4 hours.[4]

  • After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to yield 2-(5-chloro-2-nitrophenyl)-1H-benzimidazole.

Step 2: Reduction of 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole

The nitro group of the intermediate is reduced to an amine to yield the final product.

Procedure:

Several reducing agents can be employed for this transformation. A common and effective method involves the use of a metal in the presence of an acid or ammonium salt.

  • Using Iron and Ammonium Chloride:

    • To a solution of 2-(5-chloro-2-nitrophenyl)-1H-benzimidazole (1 equivalent) in a solvent such as ethanol or methanol, add ammonium chloride (typically 2-3 equivalents) and iron powder (typically 3-5 equivalents).

    • The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

    • After completion, the hot reaction mixture is filtered to remove the iron salts.

    • The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

    • Purification is achieved by recrystallization or column chromatography.

  • Using Zinc and Sodium Hydroxide:

    • Suspend 2-(5-chloro-2-nitrophenyl)-1H-benzimidazole (1 equivalent) in a suitable solvent.

    • Add zinc dust (excess) and a solution of sodium hydroxide.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The reaction mixture is filtered to remove the zinc, and the filtrate is extracted with an organic solvent.

    • The organic extracts are combined, washed with water, dried, and concentrated to give the crude product.

    • Purification can be carried out by recrystallization.

Concluding Remarks

The choice between the direct condensation (Route A) and the two-step nitro-intermediate route (Route B) for the synthesis of this compound will depend on several factors including the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. Route A offers a more streamlined approach, while Route B may provide a more controlled synthesis with potentially higher overall yields due to the separation of the cyclization and reduction steps. It is recommended that researchers perform small-scale trial reactions to optimize conditions and determine the most efficient route for their specific laboratory settings and project goals.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the toxicity profile for the specific compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is challenging due to the current absence of direct experimental data in publicly available literature. However, by examining the toxicological data of structurally related compounds, namely substituted benzimidazoles and chloroanilines, we can infer a potential toxicity profile and highlight areas for future investigation. This guide provides a comparative analysis of the known toxicities of these related compounds, details relevant experimental protocols, and outlines potential mechanisms of toxicity.

Comparative Toxicity of Structurally Related Compounds

The toxicity of this compound can be predicted by dissecting its core structures: the benzimidazole moiety and the chloroaniline moiety.

Benzimidazole Derivatives

Benzimidazole is a core structure in many compounds with a wide range of biological activities.[1] Their toxicity is often linked to their ability to interfere with cellular processes. A common mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization, which is crucial for cell division and other cellular functions.[2][3] This mechanism is the basis for the use of some benzimidazoles as anthelmintic and antifungal agents, as they show selective toxicity to tubulin in these organisms over mammalian tubulin.[2][4]

However, some benzimidazole derivatives have been shown to exhibit cytotoxicity against mammalian cells, particularly cancer cell lines.[5][6] For instance, certain 2-arylbenzimidazoles have demonstrated antiproliferative activity.[5][6] Pharmacovigilance studies on some therapeutic benzimidazoles have also reported serious adverse events, including hematological and hepatic disorders.[7]

Chloroaniline Derivatives

The chloroaniline portion of the target molecule is also a significant contributor to its potential toxicity. Chloroanilines are known to induce hematotoxicity, primarily through the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[8] The position of the chlorine atom on the aniline ring influences the potency of this effect, with para-substituted chloroanilines (like 4-chloroaniline) generally being more potent than ortho- or meta-isomers.[8] In the case of this compound, the chlorine is at the 4-position relative to the amine group on the phenylamine ring.

Furthermore, some chloroaniline derivatives have been shown to be genotoxic, capable of forming DNA adducts, which can lead to mutations and potentially cancer.[9][10]

The table below summarizes the available toxicity data for representative benzimidazole and chloroaniline derivatives. Due to the lack of data for the specific target compound, this table serves as a reference for predicting its potential toxicological effects.

Compound ClassRepresentative CompoundToxicity EndpointObserved EffectReference
Benzimidazole Derivatives Various 2-arylbenzimidazolesCytotoxicity (in vitro)Antiproliferative activity against various cancer cell lines.[5][6]
AlbendazoleAdverse Events (Human)Reports of bone marrow failure, leukopenia, and hepatic disorders.[7]
ThiabendazoleAcute Toxicity (Animal)Liver and intestinal disorders at high doses.[11]
Chloroaniline Derivatives p-ChloroanilineHematotoxicity (in vivo)Potent inducer of methemoglobin formation.[8]
o-ChloroanilineHematotoxicity (in vivo)Less potent inducer of methemoglobin formation compared to p-chloroaniline.[8]
2,4,6-TrichloroanilineGenotoxicity (in vitro)Mutagenic in the wing spot test in Drosophila melanogaster.[9]

Experimental Protocols for Toxicity Assessment

To definitively determine the toxicity profile of this compound, a battery of in vitro and in vivo toxicological assays would be required. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

A fundamental step in assessing toxicity is to determine a compound's effect on cell viability.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and control substances for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. LDH (Lactate Dehydrogenase) Release Assay

  • Principle: This assay measures the integrity of the cell membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis (necrosis).

  • Protocol:

    • Culture cells and treat them with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • The LDH-catalyzed reaction results in the formation of a colored product (formazan).

    • Measure the absorbance of the colored product at the appropriate wavelength.

    • The amount of LDH released is proportional to the number of lysed cells.

Genotoxicity Assays

These assays are crucial for identifying compounds that can cause DNA damage.

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: This test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium. The test is often performed with and without the addition of a liver enzyme extract (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Protocol:

    • Prepare different concentrations of the test compound.

    • Mix the test compound with the bacterial tester strain and, if required, the S9 mix.

    • Pour the mixture onto a minimal agar plate lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to grow).

    • A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

2. In Vitro Micronucleus Test

  • Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

  • Protocol:

    • Treat cultured mammalian cells with the test compound for a period that covers one to two cell cycles.

    • Add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division, resulting in binucleated cells.

    • Harvest the cells and stain them with a DNA-specific dye.

    • Score the frequency of micronuclei in binucleated cells using a microscope.

    • An increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the structures of related compounds, several signaling pathways and mechanisms could be involved in the toxicity of this compound.

// Nodes Compound [label="3-(1H-Benzoimidazol-2-yl)-\n4-chloro-phenylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolic_Activation [label="Metabolic Activation\n(e.g., CYP450)", fillcolor="#FBBC05", fontcolor="#202124"]; Reactive_Metabolites [label="Reactive Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin_Binding [label="Tubulin Binding", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule_Disruption [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Genotoxicity [label="Genotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methemoglobinemia [label="Methemoglobinemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hematotoxicity [label="Hematotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Metabolic_Activation [color="#5F6368"]; Compound -> Tubulin_Binding [color="#5F6368"]; Metabolic_Activation -> Reactive_Metabolites [color="#5F6368"]; Reactive_Metabolites -> DNA_Adducts [color="#5F6368"]; Reactive_Metabolites -> Methemoglobinemia [color="#5F6368"]; DNA_Adducts -> Genotoxicity [color="#5F6368"]; Tubulin_Binding -> Microtubule_Disruption [color="#5F6368"]; Microtubule_Disruption -> Cell_Cycle_Arrest [color="#5F6368"]; Genotoxicity -> Apoptosis [color="#5F6368"]; Cell_Cycle_Arrest -> Apoptosis [color="#5F6368"]; Apoptosis -> Cytotoxicity [color="#5F6368"]; Methemoglobinemia -> Hematotoxicity [color="#5F6368"]; } dot Caption: Putative toxicity pathways for this compound.

The chloroaniline moiety can undergo metabolic activation, for example by cytochrome P450 enzymes, to form reactive metabolites.[12] These metabolites can lead to the formation of DNA adducts, resulting in genotoxicity, and can also induce methemoglobinemia, leading to hematotoxicity.[8][9] The benzimidazole core, on the other hand, may directly interact with cellular targets such as tubulin, leading to the disruption of microtubule dynamics.[2] This can cause cell cycle arrest and ultimately trigger apoptosis (programmed cell death), contributing to the compound's overall cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the toxicity of a novel compound.

// Nodes Start [label="Compound Synthesis\nand Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Toxicity Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity_Assays [label="Cytotoxicity Assays\n(MTT, LDH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Genotoxicity_Assays [label="Genotoxicity Assays\n(Ames, Micronucleus)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism_Studies [label="Mechanistic Studies\n(e.g., Tubulin Polymerization Assay,\nMetabolic Profiling)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Studies [label="In Vivo Toxicity Studies\n(Rodent Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acute_Toxicity [label="Acute Toxicity\n(LD50)", fillcolor="#FFFFFF", fontcolor="#202124"]; Subchronic_Toxicity [label="Subchronic Toxicity", fillcolor="#FFFFFF", fontcolor="#202124"]; Risk_Assessment [label="Risk Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> In_Vitro_Screening [color="#5F6368"]; In_Vitro_Screening -> Cytotoxicity_Assays [color="#5F6368"]; In_Vitro_Screening -> Genotoxicity_Assays [color="#5F6368"]; Cytotoxicity_Assays -> Mechanism_Studies [color="#5F6368"]; Genotoxicity_Assays -> Mechanism_Studies [color="#5F6368"]; Mechanism_Studies -> In_Vivo_Studies [color="#5F6368"]; In_Vivo_Studies -> Acute_Toxicity [color="#5F6368"]; In_Vivo_Studies -> Subchronic_Toxicity [color="#5F6368"]; Acute_Toxicity -> Risk_Assessment [color="#5F6368"]; Subchronic_Toxicity -> Risk_Assessment [color="#5F6368"]; } dot Caption: A generalized workflow for the toxicological evaluation of a new chemical entity.

Conclusion

A thorough toxicological evaluation, following the experimental protocols outlined above, is essential to accurately characterize the safety profile of this compound. Such studies will be critical for any future consideration of its development for therapeutic or other applications. Researchers and drug development professionals should proceed with caution and prioritize comprehensive toxicity testing before further exploration of this and structurally similar compounds.

References

Comparative Guide to Confirming Cellular Target Engagement of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of state-of-the-art methodologies for confirming the intracellular target engagement of the investigational compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Given that the benzimidazole scaffold is a common feature in a variety of kinase inhibitors, this guide will use a hypothetical protein kinase, "Kinase X," as the putative target for illustrative purposes.[1][2][3] The principles and protocols described herein are, however, broadly applicable to other potential protein targets.

Confirming that a therapeutic compound reaches and binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. This process, known as target engagement, provides essential evidence for the compound's mechanism of action and is a key determinant of its potential efficacy. This guide compares three prominent techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), the In-Cell Western (ICW) assay, and Affinity Purification-Mass Spectrometry (AP-MS).

Table 1: Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding increases the thermal stability of the target protein.Direct quantification of protein levels or post-translational modifications in fixed and permeabilized cells.A tagged "bait" protein is used to pull down its interacting partners ("prey"), which are then identified by mass spectrometry.[4][5]
Primary Readout A shift in the melting temperature (Tagg) or increased protein solubility at a specific temperature.Fluorescence intensity corresponding to target protein abundance or modification.Identification and quantification of proteins that co-purify with the bait.[6]
Labeling Requirement No modification of compound or protein is required.[7]Requires specific primary and fluorescently labeled secondary antibodies.[8][9]Typically requires genetic tagging of the bait protein (e.g., with FLAG, HA, or biotin ligase).
Throughput Moderate to high, especially with recent advancements.[7]High throughput, suitable for screening in 96- or 384-well plates.[8]Low to moderate throughput, generally used for in-depth analysis rather than large-scale screening.
Advantages - Confirms direct physical binding in a physiological context.- No need for compound or protein labeling.- Applicable to a wide range of soluble and membrane proteins.[10]- High throughput and quantitative.- Can assess downstream pathway modulation (e.g., phosphorylation).- Preserves the cellular microenvironment.[11]- Unbiased discovery of interacting partners.- Can identify members of a protein complex.- Provides insights into the protein-protein interaction network.
Disadvantages - Indirect readout of binding.- Can be influenced by factors other than direct binding.- Requires a specific antibody for detection (typically by Western blot).- Requires highly specific and validated antibodies.- Fixation and permeabilization steps can introduce artifacts.- Does not directly measure physical binding of the compound.- Overexpression of tagged bait can lead to non-physiological interactions.- May miss transient or weak interactions.- Technically complex and resource-intensive.[12]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Coupled with Western Blotting

This protocol describes how to determine the target engagement of this compound with its hypothetical target, Kinase X. The principle is that the binding of the compound will stabilize Kinase X, leading to a higher melting temperature.[13][14]

a) CETSA Melt Curve Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., one known to express Kinase X) to 80-90% confluency.

    • Harvest the cells and resuspend them in fresh culture medium at a density of 1-2 x 10^6 cells/mL.

    • Treat the cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Cool the samples to room temperature.

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.

    • To separate the soluble and aggregated protein fractions, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Kinase X, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the percentage of soluble Kinase X relative to the unheated control against the temperature to generate a melt curve. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

b) Isothermal Dose-Response (ITDR) CETSA Protocol:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described for the melt curve protocol.

    • Treat the cells with a range of concentrations of this compound and a vehicle control for 1 hour at 37°C.

  • Heat Shock:

    • Heat all samples at a single, predetermined temperature (chosen from the melt curve, where a significant difference in solubility is observed) for 3 minutes.

  • Cell Lysis, Protein Extraction, and Western Blot Analysis:

    • Follow the same steps for cell lysis, separation of soluble proteins, protein quantification, and Western blotting as in the melt curve protocol.

  • Data Analysis:

    • Quantify the band intensities and plot the amount of soluble Kinase X against the compound concentration to generate a dose-response curve.

In-Cell Western (ICW) Assay

This protocol provides a high-throughput method to assess how this compound affects the levels or phosphorylation status of Kinase X.

  • Cell Seeding and Treatment:

    • Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with PBS containing 0.1% Triton X-100.[15]

  • Immunostaining:

    • Block non-specific binding sites with a suitable blocking buffer for 1.5 hours.

    • Incubate with a primary antibody against Kinase X (or phospho-Kinase X) overnight at 4°C.

    • Wash the cells and incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • A second primary antibody for a housekeeping protein (e.g., GAPDH) from a different host species can be used for normalization, detected with a secondary antibody conjugated to a different colored infrared dye.

  • Imaging and Analysis:

    • Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for the target protein and normalize it to the housekeeping protein signal.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol is for identifying the cellular targets of a compound and can be adapted to confirm the engagement of this compound if the compound is modified to allow for affinity purification.

  • Bait Preparation:

    • Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.

  • Cell Lysis and Bait Incubation:

    • Lyse cultured cells to obtain a whole-cell protein extract.

    • Incubate the cell lysate with the biotinylated compound or a biotin-only control.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and any bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the mass spectrometry data using a protein database.

    • Compare the proteins identified in the compound-treated sample to the control to determine specific binding partners.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway, the CETSA workflow, and a logical comparison of the described methods.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound 3-(1H-Benzoimidazol-2-yl) -4-chloro-phenylamine Compound->Kinase_X inhibits Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Hypothetical signaling pathway showing the inhibition of Kinase X.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Quantification cluster_4 Data Analysis A1 Treat cells with Vehicle B1 Apply Temperature Gradient A1->B1 A2 Treat cells with Compound A2->B1 C1 Cell Lysis B1->C1 C2 Centrifugation C1->C2 C3 Collect Soluble Fraction C2->C3 D1 Western Blot C3->D1 D2 Densitometry D1->D2 E1 Generate Melt Curve D2->E1 E2 Compare Tagg Shift E1->E2

Caption: Experimental workflow for CETSA coupled with Western blot analysis.

Method_Comparison cluster_CETSA CETSA cluster_ICW In-Cell Western cluster_APMS AP-MS Start Start: Confirm Target Engagement C1 Measure Thermal Stability Shift Start->C1 I1 Quantify Target Protein (or Phosphorylation) Start->I1 A1 Pull-down Compound and Interacting Proteins Start->A1 C2 Infers Direct Binding C1->C2 I2 Infers Target Modulation I1->I2 A2 Identifies Binding Partners A1->A2

Caption: Logical comparison of the core principles of the three methods.

References

Reproducibility of Biological Assays for Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reproducibility of biological assays for 2-aminobenzimidazole derivatives, using a potent Protein Kinase CK1δ inhibitor as a representative example. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative kinase inhibitors and supported by experimental data.

Executive Summary

Benzimidazole-based compounds are a prominent class of molecules in drug discovery, known to exhibit a wide range of biological activities. This guide focuses on a subset of these, the 2-aminobenzimidazoles, which have shown significant potential as kinase inhibitors. We delve into the reproducibility of in vitro kinase assays, a critical factor for the reliable evaluation of these compounds. By comparing a representative 2-aminobenzimidazole derivative with established kinase inhibitors, this guide aims to provide a clear perspective on the factors influencing assay performance and data consistency.

Comparative Analysis of Kinase Inhibitors

To contextualize the performance of 2-aminobenzimidazole derivatives, we compare a potent and selective inhibitor of Protein Kinase CK1δ with well-established, non-benzimidazole kinase inhibitors.

Data Presentation: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for our representative 2-aminobenzimidazole and alternative inhibitors against various protein kinases.

Compound ClassCompoundTarget KinaseIC50 (nM)Reference
2-Aminobenzimidazole Compound 23 (a 5-cyano substituted derivative)CK1δ98.6[cite: ]
Pyrrolopyrimidine GefitinibEGFR33 - 54[1][2]
Aryl Urea SorafenibRaf-16[3]
B-Raf22[3]
VEGFR-290[4]
Indolocarbazole StaurosporinePKC0.7 - 3[5][6]
PKA7[5][6]
CK1Micromolar range (relatively refractory)[7][8]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Experimental Protocols: In Vitro Kinase Assay

The reproducibility of biological assays is fundamentally linked to the standardization of experimental protocols. Below is a generalized protocol for an in vitro kinase assay, which can be adapted for various detection methods.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.

Materials:

  • Purified active kinase (e.g., CK1δ)

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (e.g., 2-aminobenzimidazole derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]-ATP

  • ATP

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Test compound dilution (final DMSO concentration ≤1%)

    • Substrate

    • Purified kinase

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]-ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]-ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified active kinase

  • Substrate

  • Test compounds in DMSO

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Opaque white 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound and Reagent Preparation: As described for the radiometric assay.

  • Kinase Reaction:

    • Add test compound, kinase, and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in signal corresponds to kinase inhibition. Calculate the IC50 as described above.

Factors Influencing Reproducibility of Kinase Assays

Achieving high reproducibility in kinase assays requires careful control over several experimental variables.

FactorSource of VariabilityMitigation Strategies
Reagents Enzyme purity and activity, substrate quality, ATP stability, buffer composition.Use high-purity, well-characterized reagents. Aliquot and store reagents properly to avoid degradation. Ensure consistent buffer pH and ionic strength.
Assay Conditions Incubation time and temperature, ATP and substrate concentrations, DMSO concentration.Maintain precise control over incubation times and temperatures. Use ATP concentrations at or near the Km for the kinase. Keep the final DMSO concentration consistent across all wells.
Liquid Handling Pipetting errors, improper mixing.Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents in the wells.
Compound-Related Compound interference with the detection method (e.g., autofluorescence).Run control experiments with the compound in the absence of the kinase to check for interference.
Plate Effects "Edge effects" due to evaporation in the outer wells of a microplate.Avoid using the outer wells or fill them with buffer/media to create a humidified environment.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of Protein Kinase CK1δ and a typical experimental workflow for inhibitor screening.

CK1_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_circadian Circadian Rhythm Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin_APC_GSK3b_CK1 Destruction Complex (Axin, APC, GSK3β, CK1δ) Dishevelled->Axin_APC_GSK3b_CK1 inhibition Beta_Catenin β-catenin Axin_APC_GSK3b_CK1->Beta_Catenin phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CK1d_circ CK1δ PER2 PER2 Protein CK1d_circ->PER2 phosphorylation Degradation PER2 Degradation PER2->Degradation destabilizing sites Stability PER2 Stability PER2->Stability stabilizing sites

Caption: Simplified signaling pathways involving Protein Kinase CK1δ.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Microplate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation (Controlled Temp & Time) Reaction_Setup->Incubation Detection Signal Detection (Radiometry/Luminescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calculation IC50 Determination Data_Acquisition->IC50_Calculation Results Results & Comparison IC50_Calculation->Results

Caption: General workflow for in vitro kinase inhibitor screening.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, a compound requiring careful management due to its potential health hazards.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) is the first line of defense. Always wear appropriate PPE, including:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.

Quantitative Hazard Data

The following table summarizes the key toxicological data for this compound.

Hazard ClassificationDataReference
Acute Toxicity, OralCategory 4, LD50: 500.1 mg/kg
Skin IrritationCategory 2
Serious Eye DamageCategory 1
Specific Target Organ ToxicityCategory 3 (Respiratory system)

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

    • The label should include the chemical name, hazard pictograms (e.g., corrosive, irritant, harmful), and the date of accumulation.

  • Handling and Transfer:

    • All handling of the solid chemical and its waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

    • When transferring the waste to the designated container, use appropriate tools (e.g., spatulas, funnels) to avoid spills.

  • Decontamination of Labware:

    • Thoroughly decontaminate any labware (beakers, flasks, etc.) that has come into contact with the chemical.

    • Rinse the contaminated labware with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

    • Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container. Do not dispose of the rinse solvent down the drain.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal A Identify 3-(1H-Benzoimidazol-2-yl)- 4-chloro-phenylamine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Collect Waste in a Labeled, Sealed Container C->D Solid Waste E Decontaminate Labware with Suitable Solvent C->E Contaminated Items G Store Waste in a Designated Secure Area D->G F Collect Rinse Solvent as Hazardous Waste E->F F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Proper Disposal at an Approved Facility H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.

Personal protective equipment for handling 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. The following procedures are designed to ensure safe handling, use, and disposal of this compound.

Hazard Summary

  • Skin Irritation: Expected to be a skin irritant.[1][2][3]

  • Eye Irritation: May cause serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: Presumed to be harmful if ingested.[2][3]

The GHS classification for similar compounds suggests the following hazard categories:

  • Acute toxicity, Oral (Category 4)[3]

  • Skin irritation (Category 2)[1][3]

  • Serious eye damage/eye irritation (Category 1/2A)[1][3]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. For prolonged or high-exposure tasks, consider double-gloving.[4][5][6]
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.[5]
Skin & Body Protection Laboratory coat or chemical-resistant apronA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton-based clothing.[5] Ensure the lab coat is fully buttoned. For large quantities or high-risk operations, a chemical-resistant suit may be necessary.
Respiratory Protection NIOSH-approved respiratorUse a respirator if work is performed outside of a certified chemical fume hood, or if dusts/aerosols may be generated.[4][5] A full-face or half-mask air-purifying respirator with appropriate cartridges is a typical choice for this level of hazard.[4]
Foot Protection Closed-toe, chemical-resistant shoesFootwear should cover the entire foot and be made of a material that resists chemical permeation.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Before starting work, review the Safety Data Sheet (SDS) for any new or updated information.

  • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing and Transfer:

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • When transferring the compound, do so carefully to prevent spills. If dissolving in a solvent, add the solid to the solvent slowly.

4. Experimental Use:

  • Keep all containers with the compound tightly closed when not in use.

  • Clearly label all vessels containing the compound.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

5. Decontamination:

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) after completing the work.

  • Decontaminate all equipment that came into contact with the chemical.

6. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

  • Dispose of single-use PPE in the designated waste stream.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

3. Final Disposal:

  • Dispose of all waste containing this chemical through your institution's environmental health and safety (EHS) office.[1] Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling and Disposal

G Workflow for Handling this compound prep 1. Preparation - Review SDS - Verify fume hood function - Locate safety equipment don_ppe 2. Don PPE - Gloves, Goggles - Lab Coat, Respirator prep->don_ppe handling 3. Chemical Handling - Weigh in fume hood - Transfer carefully - Conduct experiment don_ppe->handling decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handling->decon spill Spill or Exposure Event handling->spill doff_ppe 5. Doff PPE - Remove gloves first - Dispose of single-use items decon->doff_ppe waste 6. Waste Disposal - Segregate solid & liquid waste - Label containers - Transfer to EHS doff_ppe->waste emergency Emergency Response - Evacuate if necessary - Use eyewash/shower - Seek medical attention spill->emergency

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.